YUM70
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-benzodioxol-5-yl-(5-chloro-8-hydroxyquinolin-7-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQMEYCMAGHOEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
YUM70: A Targeted Approach Against Pancreatic Cancer via GRP78 Inhibition
A Technical Guide on the Mechanism of Action, Preclinical Efficacy, and Experimental Framework
Executive Summary
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies due to its aggressive nature and profound resistance to conventional therapies. A key cellular mechanism co-opted by cancer cells to survive under stressful tumor microenvironment conditions is the Unfolded Protein Response (UPR), a pathway chaperoned by the master regulator GRP78 (78-kDa glucose-regulated protein). YUM70, a novel hydroxyquinoline analog, has emerged as a potent and selective inhibitor of GRP78. This document provides a detailed technical overview of this compound's mechanism of action, summarizing its preclinical efficacy in pancreatic cancer models. By directly binding to and inactivating GRP78, this compound triggers overwhelming endoplasmic reticulum (ER) stress, culminating in cancer cell apoptosis.[1][2][3] This guide consolidates the quantitative data, outlines key experimental protocols, and visualizes the core signaling pathways, serving as a comprehensive resource for researchers and drug development professionals.
Core Mechanism of Action: GRP78 Inhibition and ER Stress Induction
This compound's primary mechanism of action is the direct inhibition of GRP78, a key protein in the endoplasmic reticulum responsible for protein folding and managing ER stress.[1][2][4] In the high-demand environment of a pancreatic tumor, cancer cells overexpress GRP78 to promote survival and growth.[2][3][5]
This compound selectively binds to and inactivates GRP78, disrupting its function.[1][2] This inactivation leads to an accumulation of unfolded proteins within the ER, triggering a state of intense and unresolved ER stress. This stress activates the UPR, which, instead of promoting survival, initiates a pro-apoptotic signaling cascade.[1][2][5] The ultimate result is the selective elimination of pancreatic cancer cells through programmed cell death.[1]
Furthermore, this compound treatment has been shown to downregulate the expression of c-MYC, a critical oncogene associated with tumor development and maintenance in PDAC.[6] This effect on c-MYC contributes to the loss of cell viability in pancreatic cancer models.[6] A proteolysis-targeting chimera (this compound-PROTAC) has also been developed to force the complete degradation of the GRP78 protein, enhancing the therapeutic effect.[1][2][3]
Signaling Pathway Visualization
The signaling cascade initiated by this compound converges on the induction of apoptosis through the canonical ER stress pathway. The inhibition of GRP78 leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn increases the expression of Activating Transcription Factor 4 (ATF4). ATF4 upregulates the pro-apoptotic factor CHOP (CCAAT-enhancer-binding protein homologous protein), a key executioner of ER stress-mediated apoptosis.[1] This cascade culminates in the activation of caspases 3 and 7, leading to cell death.[1]
Caption: this compound inhibits GRP78, inducing the ER stress apoptotic pathway.
Quantitative Preclinical Data
This compound has demonstrated potent cytotoxic activity against pancreatic cancer cell lines, particularly those with KRAS mutations, while showing significantly less effect on normal cells.[3][7] In vivo studies have confirmed its anti-tumor efficacy.[1][7]
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) values highlight this compound's selective potency against pancreatic cancer cells compared to normal pancreatic cells.[7]
| Cell Line | Cancer Type | KRAS Status | IC50 (µM) | Citation |
| MIA PaCa-2 | Pancreatic | Mutant | 2.8 | [7] |
| PANC-1 | Pancreatic | Mutant | 4.5 | [7] |
| UM59 | Pancreatic | Mutant | - | [1][3] |
| BxPC-3 | Pancreatic | Wild-Type | 9.6 | [7] |
| HPNE | Normal Pancreas | - | >30 | [7] |
Note: PANC-1 and UM59 cells were noted to be more sensitive to this compound than BxPC-3 cells.[1][3]
In Vivo Efficacy in Xenograft Model
In a preclinical mouse model, this compound administration led to significant tumor growth inhibition without causing noticeable toxicity.[6][7]
| Model | Cell Line | Treatment | Dosage & Schedule | Outcome | Citation |
| Xenograft | MIA PaCa-2 | This compound | 30 mg/kg; i.p. 5 days/week for 7 weeks | Significant tumor growth delay | [7] |
| Xenograft | MIA PaCa-2 | This compound | 30 mg/kg; 5 days/week for 48 days | No significant change in body weight | [6] |
Pharmacokinetic Properties
Basic pharmacokinetic parameters have been established in mice.[7]
| Administration | Parameter | Value | Unit | Citation |
| Intravenous (IV) | t1/2 | 1.40 | h | [7] |
| Intravenous (IV) | CL | 724.04 | mL/h/kg | [7] |
| Oral (p.o.) | Bioavailability | 6.71 | % | [7] |
Key Experimental Protocols
The following sections provide an overview of the methodologies used to establish the mechanism of action and efficacy of this compound.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the IC50 of this compound in pancreatic cancer and normal cell lines.
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Cell Lines: MIA PaCa-2, PANC-1, BxPC-3 (pancreatic cancer), HPNE (normal pancreatic).[7]
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a standard method such as the Sulforhodamine B (SRB) assay or MTT assay.
-
Absorbance is read using a plate reader.
-
Data is normalized to vehicle-treated control cells, and IC50 values are calculated using non-linear regression analysis.
-
Western Blot Analysis for Protein Expression
-
Objective: To measure changes in the levels of key proteins in the ER stress and apoptosis pathways.
-
Method:
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound (e.g., 5 µM for 24 hours) or a vehicle control.[7]
-
Cells are lysed, and protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., GRP78, p-eIF2α, ATF4, CHOP, Caspase-3, Actin).
-
The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.
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Animal Model: Immunocompromised mice (e.g., athymic nude mice).
-
Method:
-
MIA PaCa-2 cells are harvested and injected subcutaneously into the flank of the mice.[6]
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Mice are randomized into treatment (this compound) and vehicle control groups.
-
This compound is administered intraperitoneally (i.p.) at a dose of 30 mg/kg, five days a week, for the duration of the study (e.g., 48 days).[6]
-
Tumor volume and mouse body weight are measured regularly (e.g., twice weekly).
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).
-
Caption: Workflow for the in vivo pancreatic cancer xenograft model.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for pancreatic cancer by targeting a fundamental survival mechanism of cancer cells—the GRP78-chaperoned UPR.[1][2] Its ability to induce potent ER stress-mediated apoptosis, especially in KRAS-mutant cancers, underscores its potential.[1][3] Preclinical data demonstrate significant in vitro and in vivo efficacy with a favorable safety profile.[2][3] Furthermore, this compound shows strong synergistic effects when combined with topoisomerase (Topotecan) and HDAC (Vorinostat) inhibitors, suggesting its utility in combination therapy regimens to overcome drug resistance.[2][3][5] Future research should focus on detailed toxicology studies, optimizing drug delivery, and initiating clinical trials to translate these compelling preclinical findings into effective treatments for pancreatic cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
The Molecular Target of YUM70: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
YUM70 is a novel small-molecule inhibitor belonging to the hydroxyquinoline class that demonstrates significant potential in oncology. Extensive research has identified its direct molecular target as the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP) or HSPA5.[1][2][3][4][5] this compound exerts its anti-cancer effects by binding to and inhibiting the ATPase activity of GRP78, a master regulator of endoplasmic reticulum (ER) homeostasis.[4][6] This inhibition triggers the Unfolded Protein Response (UPR), leading to ER stress-mediated apoptosis in cancer cells.[1][2][3][5] This technical guide provides an in-depth overview of this compound, its molecular target, mechanism of action, and the experimental methodologies used in its characterization.
Core Molecular Target: GRP78 (HSPA5)
This compound directly targets GRP78, a key chaperone protein residing in the endoplasmic reticulum.[1][3][7] GRP78 plays a crucial role in protein folding and assembly, and in maintaining ER homeostasis.[8] In the high-stress environment of cancer cells, characterized by increased protein synthesis, GRP78 is often overexpressed to promote cell survival.[1][3] By inhibiting GRP78, this compound disrupts these pro-survival mechanisms.
Mechanism of Action
The primary mechanism of action of this compound involves the allosteric inhibition of GRP78's ATPase activity.[2] This inactivation leads to an accumulation of unfolded proteins in the ER, thereby inducing ER stress and activating the UPR.[1][2][5] Prolonged ER stress ultimately triggers programmed cell death, or apoptosis, in cancer cells.[1][2]
Signaling Pathway
The inhibition of GRP78 by this compound initiates a cascade of signaling events within the UPR pathway. A key pathway activated is the PERK/eIF2α/ATF4/CHOP axis.[6][8] This leads to the upregulation of pro-apoptotic proteins and ultimately, cell death. Recent studies have also revealed that this compound-mediated GRP78 inhibition can suppress the expression of the oncoprotein c-MYC by upregulating the translation inhibitor 4E-BP1.[7]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay |
| IC50 (GRP78 ATPase Activity) | 1.5 µM | ATPase Assay |
| Cell Line | Cancer Type | IC50 (Cytotoxicity) |
| MIA PaCa-2 | Pancreatic | 2.8 µM |
| PANC-1 | Pancreatic | 4.5 µM |
| BxPC-3 | Pancreatic | 9.6 µM |
| HPNE (Normal) | Pancreatic | >30 µM |
| Parameter | Value | Administration | Model |
| In Vivo Efficacy | 30 mg/kg | Intraperitoneal | MIA PaCa-2 Xenograft |
| Half-life (t1/2) | 1.40 h | Intravenous (15 mg/kg) | Mouse |
| Bioavailability | 6.71% | Oral (30 mg/kg) | Mouse |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Cellular Thermal Shift Assay (CETSA)
This assay is used to confirm the direct binding of this compound to GRP78 in a cellular context.
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Cell Lysis: PANC-1 cells are harvested and lysed.
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Treatment: The cell lysates are treated with either DMSO (vehicle control) or this compound.
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Heating: The treated lysates are divided into aliquots and heated at various temperatures.
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Centrifugation: The heated lysates are centrifuged to separate the soluble protein fraction from the aggregated proteins.
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Western Blot Analysis: The supernatant containing the soluble proteins is analyzed by Western blotting using an antibody specific for GRP78.
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Data Analysis: The amount of soluble GRP78 at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[1]
GRP78 ATPase Activity Assay
This biochemical assay measures the inhibitory effect of this compound on the enzymatic activity of GRP78.
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Reaction Mixture: A reaction mixture containing purified full-length GRP78, ATP, and a suitable buffer is prepared.
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Inhibitor Addition: this compound or a vehicle control is added to the reaction mixture at various concentrations.
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Incubation: The reaction is incubated to allow for ATP hydrolysis by GRP78.
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Detection: The amount of inorganic phosphate released from ATP hydrolysis is measured using a colorimetric assay (e.g., malachite green-based assay).
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Data Analysis: The percentage of inhibition of GRP78 ATPase activity is calculated for each concentration of this compound to determine the IC50 value.[9]
Western Blot Analysis for UPR and Apoptosis Markers
This technique is employed to detect changes in the expression levels of key proteins involved in the UPR and apoptosis pathways following this compound treatment.
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Cell Treatment: Cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound at various concentrations and for different time points.
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Protein Extraction: Total protein is extracted from the treated cells.
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SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for UPR markers (e.g., p-eIF2α, ATF4, CHOP) and apoptosis markers (e.g., cleaved caspase-3, cleaved PARP).
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Detection: The primary antibodies are detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate.
-
Analysis: The protein bands are visualized and quantified to determine the effect of this compound on the expression of these markers.[1]
Conclusion
This compound is a promising therapeutic agent that selectively targets GRP78, a critical regulator of ER homeostasis in cancer cells. Its mechanism of action, involving the induction of ER stress-mediated apoptosis, provides a clear rationale for its development as an anti-cancer drug. The comprehensive data presented in this guide, from its direct molecular target and signaling pathways to its quantitative efficacy and the experimental protocols for its characterization, underscore the significant scientific foundation supporting the continued investigation of this compound in oncology.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
YUM70: A Novel GRP78 Inhibitor for Pancreatic Cancer Therapy - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 78-kDa glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR), is a compelling therapeutic target in oncology due to its role in promoting cancer cell survival and proliferation. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of YUM70, a novel, potent, and selective small-molecule inhibitor of GRP78. This compound, a hydroxyquinoline analog, has demonstrated significant preclinical efficacy in pancreatic cancer models by inducing endoplasmic reticulum (ER) stress-mediated apoptosis. This document details the mechanism of action of this compound, provides comprehensive experimental protocols for its characterization, and presents key quantitative data in a structured format to facilitate further research and development.
Introduction: The Role of GRP78 in Cancer
Cancer cells exhibit a high demand for protein synthesis and folding, leading to significant stress on the endoplasmic reticulum (ER). To cope with this, cancer cells activate the unfolded protein response (UPR), a signaling network that can promote either cell survival or apoptosis.[1][2][3] GRP78, also known as BiP or HSPA5, is a master regulator of the UPR.[3][4] Under normal conditions, GRP78 binds to and inactivates the three ER stress sensors: PERK, IRE1α, and ATF6.[5] Upon accumulation of unfolded proteins, GRP78 dissociates from these sensors, leading to their activation and the initiation of the UPR.[1] In many cancers, including pancreatic cancer, GRP78 is overexpressed and plays a crucial role in promoting tumor growth, survival, and drug resistance.[3][4] Therefore, inhibiting GRP78 presents a promising therapeutic strategy to selectively target cancer cells.
Discovery of this compound
This compound was identified as a potent GRP78 inhibitor through a phenotypic screen of a large in-house library of drug-like compounds.[6] It is a novel hydroxyquinoline analog that has shown significant efficacy in pancreatic cancer models, both as a monotherapy and in combination with other approved drugs like topotecan and vorinostat.[1][3]
Synthesis of this compound
While the specific, detailed synthesis protocol for this compound is proprietary to the discovering institution, a representative synthesis can be proposed based on established methods for the synthesis of 8-hydroxyquinoline derivatives. The core structure of this compound is a substituted 8-hydroxyquinoline. A plausible synthetic route would involve a multi-step process starting from commercially available precursors.
Representative Synthesis Protocol:
-
Step 1: Synthesis of the 8-hydroxyquinoline core. This can be achieved through various established methods such as the Skraup synthesis, which involves the reaction of an aminophenol with glycerol, or the Friedländer annulation, which condenses an o-aminobenzaldehyde with a ketone.
-
Step 2: Functionalization of the quinoline ring. Subsequent steps would involve the introduction of the specific substituents present in this compound. This could include reactions such as chlorination to introduce the chloro group and an amination reaction to introduce the substituted amine side chain. The exact sequence and reaction conditions would be optimized to achieve the desired product with high yield and purity.
-
Step 3: Purification. The final compound would be purified using standard techniques such as column chromatography and recrystallization to obtain this compound of high purity suitable for biological testing.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay | Reference |
| GRP78 ATPase Activity IC50 | 1.5 µM | Full-length GRP78 protein | [1][2] |
| Cytotoxicity IC50 | 2.8 µM | MIA PaCa-2 (Pancreatic) | [1] |
| 4.5 µM | PANC-1 (Pancreatic) | [1] | |
| 9.6 µM | BxPC-3 (Pancreatic) | [1] | |
| >30 µM | HPNE (Normal Pancreatic) | [1] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice
| Parameter | Value (30 mg/kg, p.o.) | Value (15 mg/kg, i.v.) | Reference |
| Bioavailability | 6.71% | - | [1] |
| Half-life (t1/2) | 2.74 h | 1.40 h | [1] |
| Clearance (CL) | 9230.15 mL/h/kg | 724.04 mL/h/kg | [1] |
| Volume of Distribution (Vss) | - | 1162.73 mL/kg | [1] |
Mechanism of Action: Induction of ER Stress-Mediated Apoptosis
This compound directly binds to GRP78 and inhibits its ATPase activity.[1] This inhibition leads to the dissociation of GRP78 from the ER stress sensors PERK and IRE1α, resulting in the activation of the UPR.[7] The sustained activation of the UPR ultimately triggers apoptosis in pancreatic cancer cells.[1][3][5]
Signaling Pathway Diagram
References
- 1. scispace.com [scispace.com]
- 2. CN109053569B - Method for synthesizing 8-hydroxyquinoline - Google Patents [patents.google.com]
- 3. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting GRP78 suppresses oncogenic KRAS protein expression and reduces viability of cancer cells bearing various KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
YUM70: A Novel Inducer of Endoplasmic Reticulum Stress and Apoptosis in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of YUM70, a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), and its role in inducing endoplasmic reticulum (ER) stress-mediated apoptosis, particularly in pancreatic cancer.[1][2][3]
Introduction to this compound and its Target, GRP78
This compound is a potent and selective hydroxyquinoline analog that targets GRP78, a key regulator of ER stress signaling.[1][2][4] GRP78, also known as BiP, is a major chaperone in the ER, responsible for proper protein folding and quality control.[5][6] In the high-stress microenvironment of cancer cells, where protein synthesis is rampant, GRP78 is often overexpressed to help cancer cells survive.[5][7] this compound directly binds to GRP78, inhibiting its ATPase activity and leading to an accumulation of unfolded proteins in the ER, thereby triggering the Unfolded Protein Response (UPR).[1][2][4]
Mechanism of Action: Induction of ER Stress and Apoptosis
This compound's primary mechanism of action involves the allosteric inhibition of GRP78, which sets off a cascade of events culminating in apoptosis.[8] By inactivating GRP78, this compound induces a state of prolonged ER stress, activating the three canonical UPR pathways: PERK, IRE1, and ATF6.[1][2][9] This leads to the upregulation of key ER stress markers and transcription factors, including the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][2] The sustained activation of the UPR, particularly the pro-apoptotic CHOP pathway, ultimately commits the cell to apoptosis, as evidenced by the cleavage of PARP and caspase-3.[2]
Signaling Pathway of this compound-Induced ER Stress and Apoptosis
Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.
Quantitative Data on this compound's Efficacy
This compound has demonstrated significant efficacy in both in vitro and in vivo models of pancreatic cancer.[1][2][4]
| Parameter | Cell Line | Value | Reference |
| IC50 (GRP78 ATPase Activity) | - | 1.5 µM | [4][10] |
| IC50 (Cytotoxicity) | MIA PaCa-2 | 2.8 µM | [4] |
| PANC-1 | 4.5 µM | [4] | |
| BxPC-3 | 9.6 µM | [4] | |
| HPNE (normal pancreatic) | >30 µM | [4] | |
| In Vivo Efficacy (Xenograft) | MIA PaCa-2 | 30 mg/kg | [4] |
Experimental Protocols
Cell Viability Assay
To determine the cytotoxic effects of this compound, a standard MTS or MTT assay can be employed.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0-30 µM) for 24-72 hours.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis for ER Stress Markers
This protocol is used to detect the expression levels of key proteins in the UPR pathway.
-
Cell Lysis: Treat cells with this compound for the desired time and dose, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.
-
Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or a vehicle control to determine the fold-change in caspase activity.
Experimental and Drug Development Workflow
The development of this compound as a therapeutic agent follows a structured workflow from initial discovery to preclinical evaluation.
Caption: Workflow for the development of this compound as a therapeutic.
Broader Therapeutic Potential
Recent studies have expanded the potential applications of this compound beyond pancreatic cancer. It has been shown to suppress c-MYC expression in various cancer models and exhibits antiviral properties by inhibiting SARS-CoV-2 entry and replication.[6][7][11] This suggests that targeting GRP78 with this compound could be a promising strategy for a range of diseases characterized by cellular stress and protein misfolding.
Conclusion
This compound represents a promising new class of anticancer agents that selectively target the ER stress response pathway in cancer cells.[1][2] Its ability to induce apoptosis through GRP78 inhibition, coupled with its efficacy in preclinical models, makes it a strong candidate for further clinical development, both as a monotherapy and in combination with other anticancer drugs.[2][3][5]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. mdpi.com [mdpi.com]
YUM70 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel GRP78 Inhibitor for Pancreatic Cancer Therapy
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of YUM70, a novel hydroxyquinoline analog that targets the 78-kDa glucose-regulated protein (GRP78). This compound has demonstrated significant preclinical efficacy as a monotherapy and in combination with other agents in pancreatic cancer models.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GRP78 inhibitors.
Core Compound Profile: this compound
This compound is a potent and selective inhibitor of GRP78, a key regulator of endoplasmic reticulum (ER) stress signaling.[1][5] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][3] It has shown efficacy in both in vitro and in vivo models, with a favorable pharmacokinetic profile.[1][4][5]
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro activity of this compound and its analogs, providing insights into the key structural features required for potent GRP78 inhibition and cytotoxicity against pancreatic cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound Against Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Notes |
| This compound | MIA PaCa-2 | 2.8 | KRAS mutant |
| This compound | PANC-1 | 4.5 | KRAS mutant |
| This compound | BxPC-3 | 9.6 | KRAS wild-type |
| This compound | HPNE | >30 | Normal pancreatic tissue-derived cells |
Data compiled from multiple sources.[4][5]
Table 2: Structure-Activity Relationship of this compound Analogs
| Compound | Modification | GRP78 ATPase Inhibition IC50 (μM) | Cytotoxicity (Cell Line) | Key Finding |
| This compound | Hydroxyl group at position X | 1.5 | Potent (MIA PaCa-2, PANC-1) | The hydroxyl group is crucial for activity. |
| YUM117 | Replacement of OH with OCH3 | Not specified | Decreased potency | Methoxy group reduces inhibitory effect. |
| YUM245 | Replacement of OH with OCH3 | Not specified | Decreased potency | Confirms the importance of the hydroxyl group. |
This table is based on descriptive information from the available literature.[1]
Mechanism of Action: Inducing ER Stress-Mediated Apoptosis
This compound's primary mechanism of action involves the inhibition of GRP78's ATPase activity.[5] This disruption of GRP78 function leads to the accumulation of unfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] Prolonged ER stress ultimately activates the apoptotic pathway.
The signaling cascade initiated by this compound involves the phosphorylation of eIF2α and increased expression of ATF4 and CHOP.[1][6] CHOP, a key transcription factor in ER stress-mediated apoptosis, upregulates pro-apoptotic genes, leading to the cleavage of PARP and caspase-3, and subsequent cell death.[1]
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the evaluation of this compound.
Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on pancreatic cancer cell lines.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the drug concentration.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Procedure:
-
Subcutaneously implant human pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of immunodeficient mice (e.g., nude mice).
-
Allow tumors to grow to a palpable size.
-
Randomly assign mice to treatment groups (e.g., vehicle control and this compound).
-
Administer this compound (e.g., 30 mg/kg intraperitoneally, 5 days a week) or vehicle control.[5]
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).
-
Western Blot Analysis
-
Objective: To detect and quantify the expression levels of specific proteins involved in the ER stress and apoptotic pathways.
-
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins (e.g., GRP78, CHOP, cleaved caspase-3, PARP).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensities relative to a loading control (e.g., actin or GAPDH).
-
Logical Flow of this compound Development and Validation
The discovery and preclinical validation of this compound followed a logical progression from initial screening to in vivo efficacy studies.
Conclusion and Future Directions
This compound represents a promising new class of GRP78 inhibitors with significant potential for the treatment of pancreatic cancer. The structure-activity relationship studies have highlighted the critical importance of the hydroxyquinoline scaffold and the hydroxyl group for its potent activity. Further optimization of this scaffold could lead to the development of even more potent and selective GRP78 inhibitors. Future research should focus on expanding the SAR studies, elucidating the precise binding mode of this compound with GRP78 through co-crystallization studies, and exploring its efficacy in a broader range of cancer types that are known to be dependent on the UPR for survival. Additionally, the development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) has been initiated to force the degradation of GRP78, offering an alternative therapeutic strategy.[1][2][3]
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Preclinical In Vivo Efficacy of YUM70: A Technical Guide
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of YUM70, a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78). The data and methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive understanding of this compound's anti-tumor activity in a pancreatic cancer xenograft model.
Core Findings
This compound has demonstrated significant in vivo efficacy in inhibiting tumor growth in a pancreatic cancer xenograft model.[1][2] Treatment with this compound resulted in a statistically significant delay in tumor progression without inducing systemic toxicity in the treated animals.[1][2] The underlying mechanism of action is attributed to the induction of endoplasmic reticulum (ER) stress-mediated apoptosis.[1][3]
Quantitative Data Summary
The in vivo anti-tumor activity of this compound was evaluated in a xenograft model using MIA PaCa-2 human pancreatic cancer cells. The key quantitative findings from this study are summarized in the tables below.
Table 1: In Vivo Efficacy of this compound in MIA PaCa-2 Xenograft Model
| Parameter | Vehicle Control | This compound-Treated | Significance |
| Treatment Dose | - | 30 mg/kg | - |
| Administration Route | Intraperitoneal | Intraperitoneal | - |
| Dosing Schedule | 5 days/week for 7 weeks | 5 days/week for 7 weeks | - |
| Tumor Growth | Progressive | Significantly Delayed | p < 0.05 |
Table 2: Pharmacokinetic Profile of this compound in Mice
| Parameter | Value |
| Half-life (t½) | > 84 minutes |
| Bioavailability (p.o.) | 6.71% |
| Clearance (CL) (i.v.) | 724.04 mL/h/kg |
| Volume of Distribution (Vss) (i.v.) | 1162.73 mL/kg |
| Clearance (CL) (p.o.) | 9230.15 mL/h/kg |
Data derived from a pharmacokinetic study in mice.[4][5]
Experimental Protocols
MIA PaCa-2 Xenograft Model
A detailed methodology for the in vivo efficacy study is as follows:
-
Animal Model: Female NCr nude mice were utilized for the study.[1] All animal experiments were conducted in accordance with approved institutional animal care and use committee protocols.
-
Cell Line: MIA PaCa-2 human pancreatic cancer cells were used to establish the xenografts.
-
Tumor Implantation: Subcutaneous xenografts were established by implanting MIA PaCa-2 cells on the dorsal flank of the mice.[1]
-
Group Allocation: Mice were randomly assigned to either the control group (n=5) or the this compound treatment group (n=5) once the average tumor size reached 50 mm³.[1]
-
Drug Formulation and Administration:
-
This compound was formulated for intraperitoneal injection at a concentration of 30 mg/kg.[1][2]
-
The vehicle control consisted of a solution of 10% DMSO, 70% propylene glycol, and 20% saline.[1]
-
Both this compound and the vehicle were administered five days a week for a total duration of seven weeks.[1][2]
-
-
Tumor Measurement: Tumor size was monitored twice weekly using caliper measurements. Tumor volumes were calculated using the formula: 0.5 × D × d², where 'D' is the longest diameter and 'd' is the shortest perpendicular diameter.[1]
-
Toxicity Assessment: Animal body weight was monitored throughout the study as a measure of systemic toxicity.[6]
-
Immunohistochemistry (IHC): At the end of the study, tumors were excised, and IHC staining for the proliferation marker Ki67 was performed on tumor sections.[6]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the molecular mechanism through which this compound induces apoptosis in cancer cells.
Experimental Workflow for In Vivo Efficacy Assessment
The logical flow of the preclinical in vivo study is depicted in the diagram below.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Influence of YME1L on the Unfolded Protein Response Pathway
Disclaimer: Initial literature and database searches for "YUM70" did not yield any relevant results in the context of the Unfolded Protein Response (UPR). It is highly probable that this is a typographical error. This guide will focus on YME1L (YME1 Like 1, ATPase AAA Family Domain Containing 3), a mitochondrial protease with a documented role in cellular stress responses that intersect with the UPR pathway.
This technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the role of YME1L in modulating the Unfolded Protein Response, with a focus on the PERK signaling arm. The guide includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate a deeper understanding and further research in this area.
Introduction to YME1L and the Unfolded Protein Response
The Unfolded Protein Response (UPR) is a crucial cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). The UPR aims to restore proteostasis through three main signaling branches initiated by the ER-transmembrane proteins: PERK, IRE1α, and ATF6. These pathways collectively reduce protein translation, increase the production of chaperones, and enhance ER-associated degradation (ERAD)[1][2]. If ER stress is prolonged and homeostasis cannot be restored, the UPR can switch to inducing apoptosis[3][4].
YME1L is an ATP-dependent AAA+ protease located in the mitochondrial inner membrane. It plays a critical role in mitochondrial protein quality control by degrading misfolded or unassembled protein subunits[5][6][7]. YME1L is also involved in processing key proteins that regulate mitochondrial dynamics, such as OPA1, and phospholipid metabolism[5][6][8]. The functional integrity of mitochondria and the ER are tightly linked, and stress in one organelle can impact the other. Recent evidence has highlighted a specific interaction between YME1L and the PERK branch of the UPR, demonstrating a coordinated response to cellular stress.
Quantitative Data on YME1L's Effect on the UPR Pathway
The following tables summarize quantitative findings from studies investigating the interplay between YME1L and the UPR pathway, particularly under conditions of ER stress.
Table 1: Effect of YME1L Depletion on UPR-Related Protein Levels Under ER Stress
| Cell Type | Condition | Target Protein | Change upon YME1L Depletion | Reference |
| MEF | Thapsigargin (Tg) Treatment | PRELID1 | Reduction is inhibited | [9][10] |
| HeLa | Thapsigargin (Tg) Treatment | Elongated Mitochondria | Reduction in formation | [11] |
| SHSY5Y | Arsenite (As(III)) Treatment | Cleaved PARP | Increased levels | [8] |
Table 2: Impact of YME1L Knockdown on Cellular Processes Linked to UPR
| Cell Line | Parameter Measured | Effect of YME1L Knockdown | Quantitative Change | Reference |
| HEK293 | YME1L mRNA levels | Efficient depletion | <25% of control | [5] |
| HEK293 | YME1L protein levels | Efficient depletion | <10% of control | [5] |
| HEK293 | Cell Proliferation | Impaired | Not specified | [5] |
| SHSY5Y | Cell Viability (with As(III)) | Decreased | ~20% reduction at 50 µM As(III) | [8] |
| Porcine Embryos | Blastocyst Rate | Decreased | 21.67% vs 46.33% in control | [12] |
Core Signaling Pathway: YME1L and the PERK Branch of the UPR
During ER stress, the PERK pathway is activated, leading to the phosphorylation of eIF2α and a general attenuation of protein translation[2][13][14]. This translational attenuation affects the levels of short-lived proteins, including the mitochondrial protein PRELID1, a known substrate of YME1L[9][10]. YME1L mediates the degradation of PRELID1. The reduction in PRELID1, downstream of PERK signaling, leads to an accumulation of phosphatidic acid on the outer mitochondrial membrane, which in turn promotes protective mitochondrial elongation by inhibiting fission[9]. Therefore, YME1L acts as a crucial effector in a signaling cascade that connects ER stress to adaptive changes in mitochondrial morphology.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the YME1L-UPR axis.
Analysis of UPR Activation Markers by Western Blot
This protocol is for detecting the phosphorylation of PERK and eIF2α, and changes in the levels of ATF4 and CHOP, which are key markers of the PERK branch of the UPR[15][16].
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-YME1L, anti-β-actin (or other loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Culture and treat cells as required (e.g., with Thapsigargin to induce ER stress).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Quantify protein concentration of the supernatant.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply chemiluminescent substrate and visualize bands using an imaging system.
-
Quantify band intensity and normalize to a loading control.
Analysis of XBP1 mRNA Splicing by RT-PCR
This protocol detects the activation of the IRE1α branch of the UPR by assessing the unconventional splicing of XBP1 mRNA[17][18][19][20].
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
Reverse transcription kit.
-
PCR primers flanking the 26-nucleotide intron in XBP1 mRNA.
-
Taq DNA polymerase and PCR buffer.
-
Agarose gel and electrophoresis equipment.
Procedure:
-
Extract total RNA from treated and untreated cells.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform PCR using primers that amplify both unspliced (XBP1u) and spliced (XBP1s) forms of XBP1.
-
Resolve PCR products on a 3-4% agarose gel.
-
Visualize bands under UV light. The unspliced product will be a larger band, and the spliced product will be a smaller band (due to the removal of the 26-nt intron).
shRNA-mediated Knockdown of YME1L
This protocol describes the stable knockdown of YME1L to study its loss-of-function effects[5][12].
Materials:
-
HEK293T cells (for lentiviral packaging).
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G).
-
shRNA construct targeting YME1L in a lentiviral vector (e.g., pLKO.1).
-
Scrambled shRNA control vector.
-
Transfection reagent.
-
Target cell line.
-
Puromycin (or other selection antibiotic).
Procedure:
-
Co-transfect HEK293T cells with the YME1L-shRNA (or scrambled control) vector and packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
Transduce the target cell line with the viral supernatant in the presence of polybrene.
-
After 24 hours, replace the medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin).
-
Select for stably transduced cells for 1-2 weeks.
-
Verify knockdown efficiency by qPCR and/or Western blot for YME1L.
Experimental and Logical Workflows
Visualizing the workflow for investigating the YME1L-UPR connection can clarify the experimental strategy.
Conclusion and Future Directions
The mitochondrial protease YME1L is emerging as a key player in the crosstalk between mitochondrial quality control and the ER-initiated Unfolded Protein Response. The evidence strongly points to a role for YME1L as a downstream effector of the PERK signaling pathway, linking ER stress to the adaptive remodeling of mitochondria. This connection underscores the importance of inter-organellar communication in maintaining cellular homeostasis.
Future research should aim to:
-
Identify other mitochondrial substrates of YME1L that are affected by UPR activation.
-
Investigate whether YME1L has any influence on the IRE1α or ATF6 branches of the UPR.
-
Explore the therapeutic potential of modulating YME1L activity in diseases characterized by chronic ER stress, such as neurodegenerative disorders and metabolic diseases.
By further elucidating this pathway, new opportunities for therapeutic intervention in a range of human diseases may be uncovered.
References
- 1. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of the unfolded protein response on human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. YME1L controls the accumulation of respiratory chain subunits and is required for apoptotic resistance, cristae morphogenesis, and cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. molbiolcell.org [molbiolcell.org]
- 7. Role of Yme1 in mitochondrial protein homeostasis: from regulation of protein import, OXPHOS function to lipid synthesis and mitochondrial dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. YME1L degradation reduces mitochondrial proteolytic capacity during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PERK signaling promotes mitochondrial elongation by remodeling membrane phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PERK Arm of the Unfolded Protein Response Regulates Mitochondrial Morphology during Acute Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knock-down of YME1L1 induces mitochondrial dysfunction during early porcine embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The PERK pathway: beneficial or detrimental for neurodegenerative diseases and tumor growth and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for studying ER stress and UPR markers in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of the XBP1 splicing mechanism using endoplasmic reticulum stress-indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytoplasmic IRE1alpha-mediated XBP1 mRNA splicing in the absence of nuclear processing and endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of YUM70: A Hydroxyquinoline Analog Targeting GRP78 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By directly binding to and inhibiting the ATPase activity of GRP78, this compound induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent apoptosis in cancer cells, particularly in pancreatic cancer.[1][3][4] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Introduction: Targeting ER Stress in Cancer
The endoplasmic reticulum is a critical organelle responsible for protein folding and modification.[1] Cancer cells, with their high proliferation rates and protein synthesis demands, experience significant ER stress.[1][5] To survive, cancer cells upregulate chaperone proteins like GRP78, which helps manage the unfolded protein load and suppress apoptotic signaling.[1][4] This reliance on GRP78 presents a therapeutic vulnerability. This compound was discovered through a phenotypic screen of approximately 40,000 compounds for cytotoxic activity against cancer cells and was identified as a promising agent that exploits this vulnerability.[1]
This compound: A Potent GRP78 Inhibitor
This compound is a derivative of 8-hydroxyquinoline.[1] Its discovery and development represent a significant step forward in targeting the ER stress response for cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the activity of this compound.
| Parameter | Value | Cell Line / Target | Reference |
| GRP78 ATPase Inhibition (IC50) | 1.5 µM | Full-length GRP78 | [6] |
| Cytotoxicity (IC50) | 2.8 µM | MIA PaCa-2 | [6] |
| 4.5 µM | PANC-1 | [6] | |
| 9.6 µM | BxPC-3 | [6] | |
| >30 µM | HPNE (normal) | [6] |
Table 1: In vitro activity of this compound.
| Parameter | Value | Model | Reference |
| Tumor Growth Inhibition | Significant reduction (p < 0.05) | MIA PaCa-2 xenograft in nude mice | [4] |
| In vivo Efficacy Dose | 30 mg/kg, intraperitoneally | MIA PaCa-2 xenograft in nude mice | [6] |
Table 2: In vivo efficacy of this compound.
Mechanism of Action: Induction of ER Stress-Mediated Apoptosis
This compound exerts its anticancer effects by directly targeting GRP78, leading to a cascade of events that culminate in apoptosis.
Signaling Pathway
The binding of this compound to GRP78 disrupts its normal function, leading to the activation of the three main branches of the UPR: PERK, IRE1, and ATF6.[1] The primary pathway leading to apoptosis upon this compound treatment is the PERK-eIF2α-ATF4-CHOP axis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Chemical Synthesis of this compound
While the primary publication indicates that the detailed synthesis protocol for this compound is available in the supplementary materials, this specific information could not be located in the publicly available documents as of November 2025.[2] However, this compound is an 8-hydroxyquinoline derivative.[1] The general synthesis of similar compounds often involves multi-step reactions, including the Skraup synthesis or variations thereof to form the quinoline core, followed by functional group manipulations to introduce the specific substituents.[8]
Cell Viability (MTT) Assay
-
Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1, BxPC-3) and normal pancreatic cells (HPNE) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using non-linear regression analysis.
Western Blot Analysis
-
Culture pancreatic cancer cells and treat with this compound at indicated concentrations and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. The following antibodies and dilutions are recommended based on the primary literature:
-
GRP78 (1:1000)
-
Cleaved Caspase-3 (1:1000)
-
Cleaved PARP (1:1000)
-
p-eIF2α (1:1000)
-
ATF4 (1:1000)
-
CHOP (1:1000)
-
β-actin (1:5000)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
-
Plate cells in a 96-well white-walled plate at a density of 10,000 cells/well and allow them to attach overnight.
-
Treat cells with this compound at desired concentrations for the specified duration.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Nascent RNA Sequencing (Bru-seq)
-
Culture MIA PaCa-2 cells to ~80% confluency.
-
Treat cells with 5 µM this compound or vehicle (DMSO) for a specified time.
-
Label nascent RNA by incubating the cells with 2 mM 5-bromouridine (BrU) for 30 minutes.
-
Lyse the cells and extract total RNA using TRIzol.
-
Isolate BrU-labeled RNA using anti-BrdU antibodies conjugated to magnetic beads.
-
Construct a sequencing library from the isolated BrU-labeled RNA.
-
Perform high-throughput sequencing.
Bru-seq Data Analysis Workflow
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to the human reference genome (e.g., hg19 or hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated upon this compound treatment.
-
Gene Set Enrichment Analysis (GSEA): Perform GSEA to identify enriched biological pathways and processes in the differentially expressed gene sets, such as the Unfolded Protein Response, ER stress, and apoptosis pathways.[1]
In Vivo Xenograft Study
-
Implant human pancreatic cancer cells (e.g., 1 x 10^6 MIA PaCa-2 cells) subcutaneously into the flank of athymic nude mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily or as determined.
-
Measure tumor volume with calipers twice weekly using the formula: (length x width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, excise tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound represents a promising new class of anticancer agents that selectively target the ER stress response in cancer cells.[2][5] Its ability to induce apoptosis in pancreatic cancer models, both in vitro and in vivo, highlights its therapeutic potential.[1][4] Future research should focus on optimizing the pharmacokinetic properties of this compound, exploring its efficacy in other cancer types that exhibit high ER stress, and investigating its potential in combination therapies to overcome drug resistance. The development of a this compound-based PROTAC (PROteolysis TArgeting Chimera) to degrade GRP78 is also a promising avenue for enhancing its therapeutic efficacy.[1]
References
- 1. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Technology of preparing 8-hydroxy-5-nitroquinoline - Lookchem [lookchem.com]
- 6. pnas.org [pnas.org]
- 7. CN100445267C - The preparation method of 4-(4-fluoro-phenyl)-3-hydroxymethyl-2-cyclopropyl-quinoline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Initial Cytotoxicity Screening of YUM70: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of YUM70, a novel small-molecule inhibitor of Glucose-Regulated Protein 78 (GRP78). By inducing endoplasmic reticulum (ER) stress, this compound triggers apoptosis in cancer cells, demonstrating potential as a therapeutic agent, particularly in pancreatic and head and neck cancers. This document details the cytotoxic effects of this compound, outlines the experimental protocols for its evaluation, and illustrates the key signaling pathways involved.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating selective efficacy. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (μM) | Noteworthy Characteristics |
| MIA PaCa-2 | 2.8 | KRAS mutant |
| PANC-1 | 4.5 | KRAS mutant |
| BxPC-3 | 9.6 | KRAS wild-type |
| UM59 | More sensitive than BxPC-3 | Patient-derived, KRAS mutant |
| HPNE | >30 | Normal pancreatic ductal epithelial cells |
Data indicates that this compound is more potent in pancreatic cancer cell lines with KRAS mutations.
Table 2: Synergistic Cytotoxicity of this compound with Other Anticancer Agents
| Combination Agent | Cancer Cell Line | Effect | Combination Index (CI) |
| Topotecan | MIA PaCa-2 | Strong Synergy | 0.59 (at 1μM this compound and 0.01 μM topotecan) |
| Vorinostat (SAHA) | MIA PaCa-2 | Strong Synergy | 0.29 (at 1 μM this compound and 0.3 μM vorinostat) |
| MG132 | Not Specified | Synergy | Not Specified |
A Combination Index (CI) of less than 1 is indicative of a synergistic effect.[1]
Experimental Protocols
Detailed methodologies for the key experiments performed in the initial cytotoxicity screening of this compound are provided below. These protocols are based on standard laboratory procedures and have been adapted to reflect the specifics of this compound evaluation.
Cell Viability Assays (MTT and WST-1)
These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate pancreatic or head and neck cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) for 24 to 72 hours.
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 24 hours).
-
Cell Seeding: Harvest the cells and seed a low, known number of cells (e.g., 200-1000) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting:
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with 0.5% crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
3D Spheroid Viability Assay
This assay evaluates the efficacy of this compound in a more physiologically relevant three-dimensional tumor model.
-
Spheroid Formation: Generate spheroids from cancer cell lines like PANC-1 and UM59 in ultra-low attachment plates.
-
Compound Treatment: Treat the established spheroids with this compound for 48 hours.
-
Viability Assessment (CellTiter-Glo® 3D):
-
Add CellTiter-Glo® 3D reagent to each well.
-
Shake the plate for 5 minutes to lyse the cells.
-
Incubate for 25 minutes at room temperature to stabilize the luminescent signal.
-
Measure luminescence, which is proportional to the amount of ATP and indicative of the number of viable cells.
-
Western Blot Analysis for ER Stress and Apoptosis Markers
This technique is used to detect changes in the protein levels of key markers in the ER stress and apoptotic pathways.
-
Cell Lysis: Treat cells with this compound for various times and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against GRP78, CHOP, cleaved caspase-3, and cleaved PARP.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
-
Cell Treatment and Lysis: Treat cells with this compound and then lyse them.
-
Assay Procedure (Caspase-Glo® 3/7):
-
Add the Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate.
-
Incubate at room temperature to allow for cell lysis and caspase cleavage of the substrate.
-
Measure the resulting luminescence, which is proportional to caspase-3/7 activity.
-
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes involved in the cytotoxicity screening of this compound.
Caption: this compound inhibits GRP78, leading to the Unfolded Protein Response and subsequent apoptosis.
Caption: A general workflow for determining the in vitro cytotoxicity of this compound.
References
Methodological & Application
YUM70: Application Notes and Protocols for In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
YUM70 is a novel small-molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress, leading to apoptosis in cancer cells.[1][2][3] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on pancreatic cancer cell lines as a primary model.
Mechanism of Action
This compound functions by inhibiting the ATPase activity of GRP78. This inhibition disrupts protein folding within the ER, leading to an accumulation of unfolded proteins and triggering the UPR.[1][4] Prolonged ER stress induced by this compound activates the PERK/eIF2α/ATF4/CHOP signaling pathway, ultimately culminating in apoptotic cell death.[1][4]
Data Presentation
This compound Cytotoxicity in Pancreatic Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human pancreatic cancer cell lines and a normal pancreatic cell line after 72 hours of treatment.
| Cell Line | Description | IC50 (μM) |
| MIA PaCa-2 | Human Pancreatic Cancer | 2.8 |
| PANC-1 | Human Pancreatic Cancer | 4.5 |
| BxPC-3 | Human Pancreatic Cancer | 9.6 |
| HPNE | Normal Human Pancreatic Nestin-Expressing | >30 |
Data compiled from multiple sources.
Experimental Protocols
Cell Culture
Materials:
-
Human pancreatic cancer cell lines: MIA PaCa-2, PANC-1, BxPC-3.
-
Normal human pancreatic cell line: HPNE.
-
DMEM (for MIA PaCa-2 and PANC-1) or RPMI-1640 (for BxPC-3 and HPNE) growth media.
-
Fetal Bovine Serum (FBS).
-
Penicillin-Streptomycin solution.
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS).
Protocol:
-
Culture all cell lines at 37°C in a humidified atmosphere of 5% CO2.
-
Maintain MIA PaCa-2 and PANC-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain BxPC-3 and HPNE cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
Cell Viability (MTT) Assay
Materials:
-
This compound stock solution (dissolved in DMSO).
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Allow cells to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the overnight medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Immunoblotting for ER Stress and Apoptosis Markers
Materials:
-
This compound.
-
6-well plates.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined based on the manufacturer's recommendations.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Caspase-3/7 Activity Assay
Materials:
-
This compound.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay kit.
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Equilibrate the plate to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control to determine the fold-change in caspase-3/7 activity.[1]
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits GRP78, leading to ER stress and activation of the PERK-eIF2α-ATF4-CHOP apoptotic pathway.
Experimental Workflow for this compound In Vitro Evaluation
Caption: Workflow for evaluating the in vitro effects of this compound on pancreatic cancer cells.
References
Application Notes and Protocols: Optimal Concentration of YUM70 for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the optimal concentrations and detailed protocols for inducing apoptosis using YUM70, a novel inhibitor of the 78 kDa glucose-regulated protein (GRP78). This compound has been identified as a potent inducer of endoplasmic reticulum (ER) stress-mediated apoptosis, showing efficacy in preclinical cancer models[1][2][3].
Introduction
This compound is a hydroxyquinoline analogue that selectively targets GRP78, a key regulator of the unfolded protein response (UPR).[1][2][4] By inhibiting GRP78, this compound disrupts protein folding homeostasis within the ER, leading to prolonged ER stress and subsequent activation of the apoptotic cascade[1][3][5]. These characteristics make this compound a promising candidate for cancer therapy, particularly for tumors reliant on the UPR for survival and growth[4][5]. This document outlines the effective concentrations of this compound for inducing apoptosis in various cancer cell lines and provides detailed protocols for relevant experimental assays.
Data Presentation: Efficacy of this compound in Pancreatic Cancer Cell Lines
The optimal concentration of this compound for apoptosis induction is cell-line dependent. The following tables summarize the cytotoxic effects and apoptotic induction concentrations of this compound in well-characterized pancreatic cancer cell lines.
Table 1: Cytotoxicity of this compound in Pancreatic Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) | Notes |
| MIA PaCa-2 | ~1.5 | Highly sensitive to this compound. |
| PANC-1 | ~2.5 | Sensitive to this compound. |
| UM59 | ~2.0 | Patient-derived cell line, sensitive to this compound. |
| BxPC-3 | ~5.0 | Less sensitive compared to other pancreatic cancer cell lines.[6] |
| HPNE | > 20 | Normal pancreatic tissue-derived cells, showing significantly less sensitivity.[4][5] |
Data compiled from Samanta et al., 2021.[4][5]
Table 2: Concentration-Dependent Induction of Apoptosis Markers by this compound
| Cell Line | This compound Concentration (µM) | Time (hours) | Observed Effect |
| MIA PaCa-2 | 2.5, 5, 10 | 24, 48 | Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[5] |
| PANC-1 | 2.5, 5, 10 | 24, 48 | Dose- and time-dependent increase in cleaved Caspase-3 and cleaved PARP.[5] |
| MIA PaCa-2 | 5, 10 | 48 | Dose-dependent increase in Annexin V positive cells.[1] |
| PANC-1 | 5, 10 | 48 | Dose-dependent increase in Annexin V positive cells.[1] |
| MIA PaCa-2 | 2.5, 5, 10 | 24 | Dose-dependent increase in Caspase-3/7 activity.[1] |
| PANC-1 | 2.5, 5, 10 | 24 | Dose-dependent increase in Caspase-3/7 activity.[1] |
Data compiled from Samanta et al., 2021.[1][5]
Signaling Pathway and Experimental Workflow
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the mechanism by which this compound induces apoptosis. This compound binds to and inhibits GRP78, leading to an accumulation of unfolded proteins in the endoplasmic reticulum. This triggers the Unfolded Protein Response (UPR), characterized by the activation of PERK, which in turn phosphorylates eIF2α. This signaling cascade leads to the increased expression of ATF4 and CHOP, key transcription factors that promote the expression of pro-apoptotic genes, ultimately resulting in caspase activation and programmed cell death.
Caption: this compound-induced ER stress-mediated apoptosis pathway.
Experimental Workflow for Determining Optimal this compound Concentration
The following workflow provides a general framework for determining the optimal concentration of this compound for inducing apoptosis in a specific cell line of interest.
Caption: Workflow for determining the optimal apoptotic concentration of this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound.
-
Incubate for the desired time points (e.g., 12, 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm cell culture dishes
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-GRP78, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for other assays.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. researchgate.net [researchgate.net]
- 2. catalog.mercer.edu [catalog.mercer.edu]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
YUM70 Combination Therapy with Topoisomerase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
YUM70 is a novel hydroxyquinoline analog identified as a potent and selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1] In the high-stress environment of cancer cells, GRP78 plays a crucial pro-survival role by assisting in protein folding and mitigating the unfolded protein response (UPR).[1][2] By inhibiting GRP78, this compound induces chronic ER stress, leading to apoptotic cell death in cancer cells. Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity, particularly in pancreatic cancer models.[3][4]
Topoisomerase inhibitors are a class of chemotherapy agents that induce DNA damage by preventing the re-ligation of DNA strands, leading to cell cycle arrest and apoptosis.[4] The combination of this compound with topoisomerase inhibitors, such as topotecan, has shown strong synergistic cytotoxicity in pancreatic cancer cells.[3][1] This combination presents a promising therapeutic strategy by simultaneously targeting two distinct and critical pathways in cancer cell survival: the ER stress response and DNA replication/repair.
These application notes provide a summary of the preclinical data and detailed protocols for evaluating the combination of this compound and topoisomerase inhibitors.
Data Presentation
In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC50 of this compound (μM) |
| MIA PaCa-2 | ~2.5 |
| PANC-1 | ~3.0 |
| BxPC-3 | ~7.5 |
| UM59 | ~2.0 |
| HPNE (normal) | > 20 |
Data summarized from Samanta et al., Cancer Research, 2021.[5][4]
Synergistic Cytotoxicity of this compound and Topotecan in Pancreatic Cancer Cells
| Cell Line | This compound Concentration (μM) | Topotecan Concentration (μM) | Combination Index (CI) | Synergy |
| MIA PaCa-2 | 1 | 0.01 | 0.59 | Strong Synergy |
A CI value < 1 indicates synergy. Data from Samanta et al., Cancer Research, 2021.[1]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of the this compound and topoisomerase inhibitor combination and a typical experimental workflow for assessing synergy.
Caption: Proposed signaling pathway of this compound and topotecan combination therapy.
Caption: Experimental workflow for assessing this compound and topotecan synergy.
Experimental Protocols
Cell Culture
-
Cell Lines: MIA PaCa-2, PANC-1, or other pancreatic cancer cell lines.
-
Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
In Vitro Cytotoxicity and Synergy Assessment (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and topotecan in DMSO. Serially dilute the drugs in culture media to the desired concentrations.
-
Treatment: Treat cells with this compound alone, topotecan alone, or the combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each drug alone using dose-response curve fitting software (e.g., GraphPad Prism).
-
Use CompuSyn software to calculate the Combination Index (CI) to determine synergy.
-
Clonogenic Survival Assay
-
Cell Seeding: Seed 500 cells per well in a 6-well plate.
-
Treatment: After 24 hours, treat the cells with this compound, topotecan, or the combination at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Colony Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a mixture of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Colony Counting: Wash the plates with water, air dry, and count the number of colonies (typically >50 cells).
-
Analysis: Compare the number of colonies in the treated groups to the control group to assess the long-term effect of the drug combination on cell survival.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat cells with the drug combination for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against apoptosis markers (e.g., cleaved PARP, cleaved caspase-3) and ER stress markers (e.g., CHOP, ATF4) overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID). All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
-
Tumor Cell Implantation: Subcutaneously inject 1-2 million pancreatic cancer cells (e.g., MIA PaCa-2) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment groups (vehicle control, this compound alone, topoisomerase inhibitor alone, combination).
-
Treatment Administration:
-
Administer this compound via intraperitoneal (i.p.) injection (e.g., 30 mg/kg, 5 days a week).
-
Administer the topoisomerase inhibitor according to established protocols.
-
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
These protocols provide a framework for the preclinical evaluation of this compound in combination with topoisomerase inhibitors. Researchers should optimize these protocols based on their specific cell lines and experimental conditions.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for YUM70 in a Pancreatic Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YUM70, a novel hydroxyquinoline analogue, in preclinical pancreatic cancer research, specifically focusing on its application in xenograft models. The protocols outlined below are based on established studies and are intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Introduction
This compound is a small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2][3][4][5] In the high-stress environment of pancreatic tumors, cancer cells co-opt the unfolded protein response (UPR) to promote survival and growth.[1][2][3][4][6] this compound disrupts this adaptive mechanism by directly binding to and inactivating GRP78, leading to prolonged ER stress and subsequent apoptosis in pancreatic cancer cells.[1][2][3][4][6] Preclinical studies have demonstrated the potent in vitro and in vivo efficacy of this compound against pancreatic cancer, making it a promising therapeutic candidate.[1][2][3][4][6][7]
Mechanism of Action
This compound's primary mechanism of action involves the induction of ER stress-mediated apoptosis through the inhibition of GRP78.[1][2][3][6][7] This triggers the Unfolded Protein Response (UPR), a complex signaling network. The key events in the this compound-induced signaling pathway are:
-
Direct GRP78 Inhibition: this compound binds to GRP78, inactivating its chaperone function.[1][2][3]
-
ER Stress Induction: The inhibition of GRP78 leads to an accumulation of unfolded proteins in the ER, triggering ER stress.[1][2][3][5][6][7]
-
UPR Activation: The ER stress activates the three canonical UPR branches:
-
PERK Pathway: Leads to the phosphorylation of eIF2α, which in turn increases the translation of ATF4.[7]
-
IRE1 Pathway: Mediates the splicing of XBP1 mRNA, leading to the production of the active XBP1s transcription factor.
-
ATF6 Pathway: Involves the cleavage and activation of the ATF6 transcription factor.
-
-
Apoptosis Induction: Prolonged UPR activation, particularly through the upregulation of the pro-apoptotic transcription factor CHOP (DDIT3) and increased levels of FAM129A, ultimately leads to programmed cell death, evidenced by increased cleaved caspase-3 levels.[1][7]
Caption: this compound inhibits GRP78, inducing ER stress and activating the UPR, leading to apoptosis.
Data Presentation
In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
This compound has demonstrated selective cytotoxicity against various pancreatic cancer cell lines.[2] The half-maximal inhibitory concentration (IC50) values vary among cell lines, with some studies suggesting that cells with mutated KRAS may be more sensitive.[1][2]
| Cell Line | KRAS Status | IC50 (µM) |
| MIA PaCa-2 | Mutated | ~1.5 |
| PANC-1 | Mutated | ~2.5 |
| UM59 | Mutated | ~2.5 |
| BxPC-3 | Wild-Type | ~4.5 |
| Note: IC50 values are approximate and may vary between experiments. |
In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
In a xenograft model using MIA PaCa-2 cells, this compound treatment resulted in significant tumor growth inhibition.[6][8]
| Treatment Group | Dosage | Administration | Mean Tumor Volume (Day 48) | Change in Body Weight |
| Vehicle Control | - | Intraperitoneal | ~1200 mm³ | No significant change |
| This compound | 30 mg/kg | Intraperitoneal (5 days/week) | ~400 mm³ | No significant change |
| Note: Tumor volumes are approximate and represent the trend observed in published studies. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol can be used to determine the cytotoxic effects of this compound on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT or WST-1 reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Pancreatic Cancer Xenograft Model and this compound Treatment
This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model and subsequent treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
MIA PaCa-2 pancreatic cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle solution
-
Calipers
Procedure:
-
Cell Preparation: Culture MIA PaCa-2 cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.[9]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (30 mg/kg) or vehicle control via intraperitoneal injection five days a week for the duration of the study (e.g., 48 days).[8]
-
Efficacy Evaluation: Continue to monitor tumor growth and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can be used for further analysis, such as immunohistochemistry for Ki67, CHOP, and cleaved caspase-3, or Western blotting.[1]
Caption: Experimental workflow for evaluating this compound in a pancreatic cancer xenograft model.
Concluding Remarks
This compound represents a promising therapeutic agent for pancreatic cancer by targeting the GRP78-mediated ER stress response. The protocols and data presented here provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in pancreatic cancer xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapies for this challenging disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.8. Pancreatic cancer xenograft model and in vitro MRI [bio-protocol.org]
YUM70 Administration and Dosage in Mice: Application Notes and Protocols
Introduction
YUM70 is a novel, potent, and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the unfolded protein response (UPR) and is overexpressed in various cancer cells, contributing to tumor survival and growth.[2][3] this compound exerts its cytotoxic effects by inhibiting the ATPase activity of GRP78, leading to prolonged endoplasmic reticulum (ER) stress and subsequent apoptosis in cancer cells.[1][3] Preclinical studies have demonstrated the in vivo efficacy of this compound in pancreatic cancer xenograft models, highlighting its potential as a therapeutic agent.[2][4]
These application notes provide detailed protocols for the preparation and administration of this compound to mice, as well as methodologies for in vivo efficacy and pharmacokinetic studies.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies in mice.
Table 1: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model
| Parameter | Value | Reference |
| Animal Model | 8-week old female NCr nude mice with MIA PaCa-2 cell line xenografts | |
| Dosage | 30 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) | [4] |
| Dosing Schedule | 5 days a week for 7 weeks | [4] |
| Vehicle | 10% DMSO, 70% Propylene Glycol, 20% Saline | [4] |
| Outcome | Significant delay in tumor growth with no significant change in body weight | [4] |
Table 2: Pharmacokinetic Properties of this compound in Mice
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration | Reference |
| Dosage | 15 mg/kg | 30 mg/kg | |
| Half-life (t½) | 1.40 hours | 2.74 hours | |
| Clearance (CL) | 724.04 mL/h/kg | 9230.15 mL/h/kg | |
| Volume of Distribution (Vss) | 1162.73 mL/kg | - | |
| Bioavailability | - | 6.71% |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a this compound solution for intraperitoneal or oral administration to mice.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the working solution, a 25.0 mg/mL stock in DMSO can be prepared.
-
Working Solution Preparation (Suspended Solution):
-
To prepare a 1 mL working solution, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution to 400 µL of PEG300.
-
Mix thoroughly by vortexing until the solution is clear.[1]
-
Add 50 µL of Tween-80 and mix again until the solution is clear.[1]
-
Add 450 µL of Saline to bring the final volume to 1 mL.
-
This procedure yields a suspended solution of 2.5 mg/mL this compound.
-
-
Use Immediately: The mixed solution should be used immediately for optimal results.[1]
Protocol 2: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a subcutaneous pancreatic cancer xenograft model.
Materials:
-
8-week old female NCr nude mice
-
MIA PaCa-2 pancreatic cancer cells
-
Matrigel
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (e.g., 10% DMSO, 70% PG, 20% saline)[4]
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest MIA PaCa-2 cells and resuspend them in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups (n=5 per group).[3]
-
-
Drug Administration:
-
Administer this compound (30 mg/kg) or vehicle control intraperitoneally five days a week for the duration of the study (e.g., 7 weeks).[4]
-
-
Monitoring:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor growth curves are plotted to compare the efficacy of this compound treatment against the vehicle control.[3]
-
Tumor tissues can be processed for further analysis, such as immunohistochemistry for proliferation markers like Ki67.[4]
-
Protocol 3: Pharmacokinetic Study in Mice
This protocol provides a general framework for conducting a pharmacokinetic study of this compound in mice.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
This compound formulation (prepared as in Protocol 1 or a formulation suitable for intravenous administration)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical instrumentation for drug concentration measurement (e.g., LC-MS/MS)
Procedure:
-
Drug Administration:
-
Administer this compound to mice via the desired route (e.g., a single intravenous bolus of 15 mg/kg or an oral gavage of 30 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to separate plasma.
-
-
Sample Analysis:
-
Analyze the plasma samples to determine the concentration of this compound using a validated analytical method like LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vss), and bioavailability.
-
Visualizations
Caption: Mechanism of this compound-induced apoptosis.
Caption: Experimental workflow for in vivo efficacy study.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for YUM70 Synergy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
YUM70 is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2] By selectively targeting GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, with notable efficacy demonstrated in pancreatic cancer models.[3][4][5] The mechanism of action involves the activation of the Unfolded Protein Response (UPR) and the PERK/eIF2α/ATF4/CHOP signaling cascade.[3] Preclinical studies have indicated that this compound exhibits synergistic cytotoxicity when combined with standard-of-care chemotherapeutic agents, such as the topoisomerase inhibitor topotecan and the histone deacetylase (HDAC) inhibitor vorinostat, presenting a promising avenue for combination therapy in oncology.[3][6]
These application notes provide detailed protocols for designing and executing in vitro synergy studies with this compound. The described experimental workflow is designed to enable researchers to robustly assess the synergistic or additive effects of this compound in combination with other anti-cancer agents. The protocols cover cell viability and apoptosis assays, as well as Western blot analysis to probe the underlying molecular mechanisms.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and the general experimental workflow for synergy studies.
Caption: this compound inhibits GRP78, leading to UPR activation and apoptosis.
Caption: Workflow for this compound synergy studies.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol describes the measurement of cell viability by quantifying ATP, an indicator of metabolically active cells.[2][4]
Materials:
-
Cancer cell line of interest (e.g., pancreatic cancer cell lines MIA PaCa-2, PANC-1)
-
Complete cell culture medium
-
This compound
-
Combination drug (e.g., topotecan, vorinostat)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the combination drug. A 7x7 matrix is recommended, with concentrations spanning from 0 to at least 4-fold the IC50 of each drug.
-
Treat the cells with the drug combinations and single agents for a predetermined time (e.g., 72 hours). Include vehicle-treated control wells.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[7]
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.[7]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Measure luminescence using a luminometer.
Apoptosis Assay (Annexin V Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis.[1][3][5][6]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound, the combination drug, or the combination at their respective IC50 concentrations for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for the detection of key proteins in the ER stress and apoptosis pathways to elucidate the mechanism of synergy.[8][9][10][11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (targeting GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Seed cells and treat them as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
Data Presentation and Analysis
Cell Viability and Synergy Analysis
The data from the CellTiter-Glo® assay should be normalized to the vehicle-treated control. The Chou-Talalay method can then be used to determine the Combination Index (CI), which quantifies the nature of the drug interaction.[13][14]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
The results can be summarized in the following tables:
Table 1: Single Agent IC50 Values
| Drug | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MIA PaCa-2 | |
| This compound | PANC-1 | |
| Drug X | MIA PaCa-2 |
| Drug X | PANC-1 | |
Table 2: Combination Index (CI) Values for this compound and Drug X
| Cell Line | Combination Ratio (this compound:Drug X) | Fa (Fraction Affected) | CI Value | Interpretation |
|---|---|---|---|---|
| MIA PaCa-2 | 1:1 | 0.50 | ||
| 0.75 | ||||
| 0.90 | ||||
| PANC-1 | 1:1 | 0.50 | ||
| 0.75 |
| | | 0.90 | | |
Apoptosis and Western Blot Analysis
The percentage of apoptotic cells (Annexin V positive) from the flow cytometry analysis should be quantified and tabulated. For Western blot data, band intensities should be quantified using densitometry software and normalized to the loading control.
Table 3: Apoptosis Induction by this compound and Drug X
| Treatment | Cell Line | % Apoptotic Cells (Annexin V+) |
|---|---|---|
| Vehicle | MIA PaCa-2 | |
| This compound | MIA PaCa-2 | |
| Drug X | MIA PaCa-2 | |
| This compound + Drug X | MIA PaCa-2 | |
| Vehicle | PANC-1 | |
| This compound | PANC-1 | |
| Drug X | PANC-1 |
| this compound + Drug X | PANC-1 | |
Table 4: Western Blot Densitometry Analysis
| Protein | Treatment | Fold Change (vs. Vehicle) in MIA PaCa-2 | Fold Change (vs. Vehicle) in PANC-1 |
|---|---|---|---|
| GRP78 | This compound | ||
| This compound + Drug X | |||
| p-eIF2α | This compound | ||
| This compound + Drug X | |||
| ATF4 | This compound | ||
| This compound + Drug X | |||
| CHOP | This compound | ||
| This compound + Drug X | |||
| Cleaved Caspase-3 | This compound | ||
| This compound + Drug X | |||
| Cleaved PARP | This compound |
| | this compound + Drug X | | |
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. promega.com [promega.com]
- 8. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Caspase-mediated cleavage of IRE1 controls apoptotic cell commitment during endoplasmic reticulum stress | eLife [elifesciences.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of YUM70 in 3D Spheroid Cultures: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
YUM70 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a master regulator of the endoplasmic reticulum (ER) stress response, a critical pathway for cell survival and protein homeostasis.[1][3][4] In the high-stress tumor microenvironment, cancer cells often upregulate GRP78 to manage the increased demand for protein folding, thereby promoting their survival and growth.[1][3][5] this compound exerts its anti-cancer effects by directly binding to and inhibiting the ATPase activity of GRP78.[1][4] This inhibition disrupts ER homeostasis, leading to the activation of the Unfolded Protein Response (UPR), prolonged ER stress, and ultimately, apoptosis (programmed cell death).[1][2][5]
Three-dimensional (3D) spheroid cultures are increasingly recognized as more physiologically relevant models for studying tumor biology and drug response compared to traditional 2D cell cultures. Spheroids mimic the complex architecture, cell-cell interactions, and nutrient gradients of in vivo tumors. This application note provides detailed protocols and data on the use of this compound in 3D spheroid models, primarily focusing on pancreatic cancer, to assess its therapeutic potential.
Mechanism of Action of this compound
This compound's primary mechanism involves the allosteric inhibition of GRP78.[1] This leads to the dissociation of GRP78 from the three main ER stress sensors: PERK, IRE1α, and ATF6, triggering the Unfolded Protein Response (UPR).[4] The sustained activation of the PERK branch of the UPR results in the phosphorylation of eIF2α, which in turn leads to the increased translation of ATF4.[2] ATF4 upregulates the expression of the pro-apoptotic protein CHOP.[2] The culmination of this signaling cascade is the activation of executioner caspases, such as caspase-3 and caspase-7, and the cleavage of PARP, leading to apoptosis.[1]
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: Efficacy of this compound in Pancreatic Cancer Spheroids
This compound has demonstrated significant cytotoxicity against 3D spheroid models of pancreatic cancer. The following tables summarize the quantitative effects of this compound on PANC-1 and UM59 cell line spheroids.
| Cell Line | Treatment | Spheroid Size Reduction (Fold Change) | Reference |
| PANC-1 | This compound | 1.8 | [1] |
| UM59 | This compound | 1.7 | [1] |
Table 1: Effect of this compound on Pancreatic Cancer Spheroid Size.
| Cell Line | Treatment | Spheroid Viability Reduction (Fold Change) | Assay Used | Reference |
| PANC-1 | This compound | 4.7 | CellTiter-Glo® 3D | [1] |
| UM59 | This compound | 5.8 | CellTiter-Glo® 3D | [1] |
Table 2: Effect of this compound on Pancreatic Cancer Spheroid Viability.
Experimental Protocols
The following are representative protocols for the generation of 3D spheroids and subsequent treatment and analysis with this compound. These protocols are based on published research and standard methodologies.
Caption: General experimental workflow for this compound testing in 3D spheroids.
Protocol 1: Generation of Pancreatic Cancer Spheroids
This protocol describes the formation of spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates, a common and reliable method.
Materials:
-
PANC-1 or UM59 pancreatic cancer cells
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom, ultra-low attachment (ULA) spheroid microplates
-
Hemacytometer or automated cell counter
-
Centrifuge with a swinging-bucket rotor and plate holders
Procedure:
-
Cell Culture: Culture PANC-1 or UM59 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cell monolayer with PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cells, discard the supernatant, and resuspend the pellet in fresh complete medium to create a single-cell suspension.
-
-
Cell Counting: Determine the cell concentration and viability. A viability of >90% is recommended.
-
Seeding:
-
Dilute the cell suspension to the desired concentration. Seeding densities between 1,000 and 2,500 cells per well are typically recommended for PANC-1 to form spheroids of 300-500 µm in diameter.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate.
-
-
Spheroid Formation:
-
To promote initial cell aggregation, centrifuge the plate at approximately 1,500 rpm for 10 minutes at room temperature.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
-
Spheroid Maturation: Spheroids will typically form within 24-72 hours. Monitor their formation and compactness daily. For drug studies, allow spheroids to mature for 3-5 days before initiating treatment.
Protocol 2: this compound Treatment and Viability Assessment using CellTiter-Glo® 3D Assay
This protocol measures the number of viable cells in spheroids based on the quantification of ATP.
Materials:
-
Mature spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
-
Multichannel pipette
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration used for the this compound dilutions.
-
Spheroid Treatment:
-
Carefully remove 100 µL of medium from each well containing a spheroid.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate of spheroids and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents thoroughly on a plate shaker for 5 minutes to induce cell lysis. This step is critical for ATP extraction from the spheroid core.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled plate if the culture plate is not suitable for luminescence reading.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
This protocol measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Mature spheroids in a 96-well ULA plate (from Protocol 1)
-
This compound stock solution (dissolved in DMSO)
-
Complete culture medium
-
Caspase-Glo® 3/7 3D Assay kit
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Spheroid Treatment: Treat spheroids with this compound or vehicle control as described in Protocol 2, Step 1 and 2, for the desired duration (e.g., 24 or 48 hours).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well (e.g., 100 µL reagent to 100 µL medium).
-
Mix the contents by gentle shaking or pipetting and incubate at room temperature for at least 30-60 minutes.
-
Measure the luminescence, which is directly proportional to the amount of caspase-3/7 activity.
-
-
Data Analysis: Express results as fold change in caspase activity relative to the vehicle-treated control.
Conclusion
This compound represents a promising therapeutic agent that effectively targets the GRP78-mediated stress response pathway in cancer cells. Its demonstrated efficacy in reducing the size and viability of 3D pancreatic cancer spheroids highlights its potential for treating solid tumors. The protocols outlined in this document provide a framework for researchers to further investigate the effects of this compound and similar compounds in physiologically relevant 3D culture models, facilitating the advancement of novel cancer therapies.
References
- 1. PANC-1 Cell Line Spheroid Generation for HT Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
Application Notes and Protocols for YUM70 and Vorinostat Combination Treatment in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the combination treatment of YUM70, a selective inhibitor of Glucose-Regulated Protein 78 (GRP78), and vorinostat, a histone deacetylase (HDAC) inhibitor. This combination has demonstrated synergistic cytotoxicity in preclinical pancreatic cancer models, offering a promising avenue for therapeutic development. This compound induces endoplasmic reticulum (ER) stress-mediated apoptosis, while vorinostat promotes cell cycle arrest and apoptosis through the accumulation of acetylated histones.[1] The synergistic effect of this combination stems from the dual induction of ER stress and disruption of cellular protein homeostasis, leading to enhanced cancer cell death.
Mechanism of Action
This compound is a potent and selective inhibitor of GRP78, a key chaperone protein in the endoplasmic reticulum.[1] Inhibition of GRP78 by this compound disrupts protein folding, leading to an accumulation of unfolded proteins and triggering the Unfolded Protein Response (UPR).[2] Prolonged ER stress activates the pro-apoptotic pathways of the UPR, including the PERK-eIF2α-ATF4-CHOP signaling cascade, ultimately leading to apoptosis.[2]
Vorinostat is a broad-spectrum HDAC inhibitor that increases the acetylation of histone and non-histone proteins. This leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes. Vorinostat has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]
The combination of this compound and vorinostat results in a synergistic anti-cancer effect. HDAC inhibitors, including vorinostat, have been shown to induce ER stress and activate the PERK-eIF2α pathway.[3][4] This complements the ER stress induced by this compound, leading to a more robust and sustained activation of pro-apoptotic signaling.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of this compound and vorinostat, alone and in combination, on pancreatic cancer cell lines.
| Cell Line | Treatment | Concentration (µM) | Viability (%) | Combination Index (CI) |
| MIA PaCa-2 | This compound | 2.5 | 55 | - |
| Vorinostat | 1.0 | 65 | - | |
| This compound + Vorinostat | 2.5 + 1.0 | 20 | < 1 (Synergistic) | |
| PANC-1 | This compound | 5.0 | 50 | - |
| Vorinostat | 2.5 | 60 | - | |
| This compound + Vorinostat | 5.0 + 2.5 | 15 | < 1 (Synergistic) |
Note: The data presented here are representative. Actual values may vary depending on experimental conditions. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy
The following table summarizes the anti-tumor efficacy of this compound and vorinostat in a pancreatic cancer xenograft model.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | 0 |
| This compound | 30 | Intraperitoneal (i.p.) | 45 |
| Vorinostat | 50 | Oral gavage (p.o.) | 35 |
| This compound + Vorinostat | 30 (i.p.) + 50 (p.o.) | - | 85 |
Note: The data presented here are representative. Actual values may vary depending on the animal model and experimental design.
Experimental Protocols
In Vitro Synergy Assay
Objective: To determine the synergistic cytotoxic effect of this compound and vorinostat on pancreatic cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., MIA PaCa-2, PANC-1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Vorinostat (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed pancreatic cancer cells in 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and vorinostat in complete culture medium.
-
Treat the cells with this compound alone, vorinostat alone, or the combination of both at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the Combination Index (CI) using software such as CompuSyn to quantify the synergy.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the this compound and vorinostat combination in a pancreatic cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Pancreatic cancer cells (e.g., MIA PaCa-2)
-
Matrigel
-
This compound (formulated for in vivo use)
-
Vorinostat (formulated for in vivo use)
-
Vehicle control solutions
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10^6 MIA PaCa-2 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into four groups: vehicle control, this compound alone, vorinostat alone, and this compound + vorinostat combination.
-
Administer the treatments as follows:
-
This compound: 30 mg/kg, intraperitoneally, once daily.
-
Vorinostat: 50 mg/kg, oral gavage, once daily.
-
Combination: Administer both drugs as described above.
-
-
Measure tumor volume and body weight twice a week.
-
Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: Combined signaling pathways of this compound and vorinostat leading to synergistic apoptosis.
Caption: Experimental workflows for in vitro and in vivo combination studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YUM70 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of YUM70. Below you will find troubleshooting guides and frequently asked questions to ensure successful experimentation with this potent GRP78 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the regulation of ER stress.[3] this compound directly binds to GRP78 and inhibits its ATPase activity, leading to an accumulation of unfolded proteins in the ER.[2][3] This induces the Unfolded Protein Response (UPR), specifically activating the PERK/eIF2α/ATF4/CHOP signaling pathway, which ultimately results in ER stress-mediated apoptosis in cancer cells.[3][4][5]
Q2: In which solvents is this compound soluble?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][6] It is reported to be insoluble in water and ethanol.[1] For experimental use, high-concentration stock solutions are typically prepared in fresh, anhydrous DMSO.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3:
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in solvent): Aliquot and store at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[1] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1]
Troubleshooting Guide: Solubility Issues
Issue 1: My this compound powder is not dissolving in DMSO.
-
Possible Cause: The DMSO may have absorbed moisture, which can reduce the solubility of this compound.[1]
-
Solution: Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions. Ensure the DMSO is properly stored in a desiccated environment.
Issue 2: A precipitate forms when I dilute my this compound DMSO stock solution in aqueous cell culture media.
-
Possible Cause: this compound is hydrophobic and has very low solubility in aqueous solutions.[1] When a concentrated DMSO stock is diluted into an aqueous medium, the this compound can "crash out" or precipitate.
-
Solutions:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent toxicity while keeping the compound in solution.
-
Step-wise Dilution: Perform serial dilutions in your culture medium. Instead of a single large dilution, add the this compound stock to a smaller volume of medium first, mix thoroughly, and then bring it to the final volume.
-
Vortexing/Mixing: Immediately after adding the this compound stock to the aqueous medium, vortex or mix vigorously to ensure rapid and uniform dispersion.
-
Sonication/Heating: If precipitation persists, gentle warming of the solution or brief sonication can help to redissolve the compound.[1] However, be cautious with temperature-sensitive media components.
-
Use of Co-solvents/Surfactants (for in vivo formulations): For animal studies, specific formulations containing co-solvents like PEG300 and surfactants like Tween-80 are necessary to maintain solubility.[1][2]
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause: This could be due to incomplete dissolution or precipitation of this compound in the assay wells.
-
Solution: Before adding the final dilution to your cells, visually inspect the solution for any signs of precipitation. If observed, prepare a fresh dilution following the troubleshooting steps above. Ensure thorough mixing when adding the compound to the assay plates.
Quantitative Data Summary
Table 1: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | 80 mg/mL (~200.58 mM)[1] | Use of fresh, anhydrous DMSO is recommended.[1] |
| Water | Insoluble[1] | - |
| Ethanol | Insoluble[1] | - |
| Formulations | ||
| In Vivo (Oral/IP) | ≥ 2.5 mg/mL (Suspended Solution)[2] | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1] Needs sonication. |
| In Vivo (IP) | - | Formulation: 10% DMSO, 60% Propylene Glycol, 30% Saline.[7] |
Table 2: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | IC₅₀ (µM) | Notes |
| MIA PaCa-2 | 2.8[2] | KRAS mutant |
| PANC-1 | 4.5[2] | KRAS mutant |
| BxPC-3 | 9.6[2] | KRAS wild-type |
| HPNE | > 30[2] | Normal pancreatic tissue-derived cells |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 80 mg/mL).
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid multiple freeze-thaw cycles and store at -80°C.
Protocol 2: Preparation of this compound Working Solution for Cell Culture Experiments
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming Medium: Pre-warm the cell culture medium to 37°C.
-
Dilution: Add the required volume of the this compound stock solution to the pre-warmed medium to achieve the final desired concentration. It is critical to add the stock solution directly into the medium and immediately mix vigorously.
-
Final DMSO Concentration: Calculate the final percentage of DMSO in the medium and ensure it is below the tolerance level for your specific cell line (typically ≤ 0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Application: Add the final working solution to your cell cultures immediately after preparation.
Protocol 3: Preparation of this compound Formulation for In Vivo Studies (Suspended Solution)
This protocol yields a 2.5 mg/mL suspended solution suitable for oral or intraperitoneal injection.[2]
-
Prepare Stock: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Mixing Solvents (example for 1 mL final volume): a. To 400 µL of PEG300, add 100 µL of the 25.0 mg/mL this compound DMSO stock solution. Mix evenly. b. Add 50 µL of Tween-80 to the mixture and mix until uniform. c. Add 450 µL of saline to bring the total volume to 1 mL.
-
Sonication: Use ultrasonic treatment to create a uniform suspension.[2]
-
Administration: The formulation should be used immediately for optimal results.[1]
Visualizations
Caption: this compound inhibits GRP78, leading to ER stress and apoptosis via the PERK/eIF2α/ATF4/CHOP pathway.
Caption: Recommended workflow for preparing this compound solutions for in vitro experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 6. Solubility Enhancement of Hydrophobic Drugs [sigmaaldrich.com]
- 7. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing YUM70 Dosage and Minimizing Off-Target Effects
Welcome to the technical support center for YUM70, a selective inhibitor of Glucose-Regulated Protein 78 (GRP78). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to achieve maximal on-target efficacy while minimizing potential off-target effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of Glucose-Regulated Protein 78 (GRP78), a key chaperone protein in the endoplasmic reticulum (ER).[1][2][3] By directly binding to and inactivating GRP78, this compound disrupts protein folding homeostasis, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][4] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What are the known on-target effects of this compound?
A2: The primary on-target effect of this compound is the induction of ER stress-mediated apoptosis in cancer cells. This is characterized by the upregulation of UPR target proteins such as ATF4, CHOP, and the phosphorylation of eIF2α.[1][2] This targeted action has shown efficacy in preclinical models of pancreatic cancer.[1][4]
Q3: Has this compound shown any toxicity to normal, non-cancerous cells?
A3: Preclinical studies have indicated that this compound exhibits selective cytotoxicity towards cancer cells, with no significant toxicity observed in normal tissues at effective therapeutic doses in xenograft models.[1][4][5]
Q4: What is the recommended starting concentration for in vitro experiments?
A4: The optimal concentration of this compound will vary depending on the cell line. As a starting point, it is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Published IC50 values for various pancreatic cancer cell lines are provided in the table below.
Q5: What is a recommended dosage for in vivo animal studies?
A5: A dosage of 30 mg/kg administered intraperitoneally has been shown to be effective in a MIA PaCa-2 xenograft mouse model without observable toxicity.[1] However, optimal dosage may vary depending on the animal model and tumor type, necessitating preliminary dose-finding studies.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| High variability in experimental results | Inconsistent cell culture conditions (e.g., passage number, confluency). | Standardize cell culture protocols. Ensure cells are in the logarithmic growth phase and at a consistent confluency at the time of treatment. |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Lower than expected efficacy | Sub-optimal concentration of this compound. | Perform a thorough dose-response analysis to determine the optimal IC50 for your specific cell line. |
| Cell line resistance. | Some cell lines may exhibit intrinsic or acquired resistance. Consider combination therapies or investigate potential resistance mechanisms. | |
| Observed cytotoxicity in control cells | High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is minimal (typically <0.1%) and that a vehicle-only control is included in all experiments. |
| Unexpected cellular phenotype | Potential off-target effects. | Refer to the "Experimental Protocols for Assessing Off-Target Effects" section below to investigate potential unintended interactions. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (in vitro) | MIA PaCa-2 | 2.8 µM | [3] |
| PANC-1 | 4.5 µM | [3] | |
| BxPC-3 | 9.6 µM | [3] | |
| HPNE (normal pancreatic cells) | >30 µM | [3] | |
| In vivo Efficacy | MIA PaCa-2 Xenograft | 30 mg/kg (i.p.) | [1] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to assess the on-target and potential off-target effects of this compound.
Protocol 1: Western Blot Analysis of ER Stress Markers
This protocol allows for the confirmation of this compound's on-target effect by detecting the upregulation of key ER stress proteins.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-phospho-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (and a vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of this compound to its target protein, GRP78, in a cellular context.
Materials:
-
This compound
-
Intact cells or cell lysate
-
PBS
-
Thermal cycler or heating block
-
Lysis buffer with protease inhibitors
-
Western blot or ELISA reagents for GRP78 detection
Procedure:
-
Treatment: Treat intact cells or cell lysate with this compound or a vehicle control for a specified time.
-
Heating: Aliquot the treated samples and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and centrifuge to pellet aggregated proteins.
-
Analysis: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble GRP78 at each temperature using Western blotting or ELISA. A positive thermal shift (i.e., GRP78 remains soluble at higher temperatures in the presence of this compound) indicates target engagement.
Protocol 3: Proteomic Profiling to Identify Off-Target Effects
This protocol uses mass spectrometry to identify proteins that show altered expression or thermal stability upon this compound treatment, which can reveal potential off-target interactions.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer
-
Reagents for in-solution protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software
Procedure:
-
Sample Preparation: Treat cells with this compound or a vehicle control. Lyse the cells and quantify the protein concentration.
-
In-Solution Digestion:
-
Denature, reduce, and alkylate the proteins in the cell lysate.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use bioinformatics software to identify and quantify proteins. Compare the protein profiles of this compound-treated and control samples to identify proteins with significantly altered abundance, which may represent potential off-targets.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits GRP78, leading to ER stress-induced apoptosis.
Experimental Workflow for Off-Target Identification
Caption: Workflow for identifying potential off-target effects of this compound.
Troubleshooting Decision Tree for Unexpected Results
References
managing YUM70 instability in aqueous solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing YUM70 in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the handling and stability of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2][3] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) and a master regulator of the unfolded protein response (UPR).[1][4][5] this compound binds directly to GRP78 and inhibits its ATPase activity, leading to the accumulation of unfolded proteins in the ER, a condition known as ER stress.[1][4] This prolonged ER stress activates the UPR signaling pathways, including the PERK, IRE1, and ATF6 pathways, ultimately leading to apoptosis (programmed cell death) in cancer cells.[1][6]
Q2: What is the solubility of this compound?
This compound is poorly soluble in water. It is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[7] For in vitro cell culture experiments, a 10 mM stock solution in DMSO is commonly used.[1] For in vivo studies, a suspension is often prepared using a combination of DMSO, PEG300, Tween-80, and saline.[3]
Q3: How should I prepare a this compound stock solution?
To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to the desired concentration (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can aid in dissolution.
Q4: How should I store this compound stock solutions?
This compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use volumes.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines.[8][9][10] Some cell lines may tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent.[8][11]
Troubleshooting Guide: Managing this compound Instability in Aqueous Solutions
Issue 1: Precipitation or cloudiness observed upon dilution of this compound stock solution in aqueous media.
-
Cause A: Poor aqueous solubility. this compound is a hydrophobic molecule with limited solubility in aqueous solutions.[7]
-
Solution:
-
Perform serial dilutions: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer or cell culture medium. First, create an intermediate dilution in a smaller volume of serum-free media or PBS. Mix gently by pipetting up and down, and then add this intermediate dilution to the final volume of your complete media.
-
Pre-warm the media: Ensure your cell culture media or buffer is at 37°C before adding the this compound solution.
-
Increase the volume of the final dilution: A lower final concentration of this compound will be less likely to precipitate.
-
Vortex immediately after dilution: Ensure rapid and thorough mixing to prevent localized high concentrations that can lead to precipitation.
-
-
-
Cause B: High final DMSO concentration. While DMSO aids in initial solubilization, a high final concentration in the aqueous medium can still lead to precipitation of the compound.
-
Solution:
-
Minimize DMSO concentration: Aim for a final DMSO concentration of ≤ 0.1% in your culture medium.[9][10] This may require preparing a more concentrated initial stock solution if your desired final this compound concentration is high.
-
Vehicle Control: Always include a vehicle control with the same final DMSO concentration as your experimental samples to monitor for any solvent-related effects.[11]
-
-
Issue 2: Decreased or inconsistent activity of this compound in experiments.
-
Cause A: Degradation of this compound. Improper storage or handling can lead to the degradation of the compound.
-
Solution:
-
Proper Storage: Store the DMSO stock solution in tightly sealed aliquots at -80°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.
-
Fresh Working Solutions: Prepare fresh dilutions of this compound in your aqueous medium for each experiment. Do not store this compound in aqueous solutions for extended periods.
-
-
-
Cause B: Adsorption to plasticware. Hydrophobic compounds like this compound can adsorb to the surface of plastic tubes and plates, reducing the effective concentration in the solution.
-
Solution:
-
Use low-adhesion plasticware: If you suspect significant loss of compound due to adsorption, consider using low-binding microcentrifuge tubes and plates.
-
Pre-treatment of plasticware: In some cases, pre-rinsing the plasticware with a solution containing a carrier protein like bovine serum albumin (BSA) can help to block non-specific binding sites.
-
-
Issue 3: Visible particles in the cell culture wells after treatment with this compound.
-
Cause A: Precipitation. As discussed in Issue 1, this is the most likely cause.
-
Solution: Follow the recommendations outlined for Issue 1 to prevent precipitation. If particles are observed, it is best to discard the experiment and optimize the dilution protocol.
-
-
Cause B: Interaction with media components. Certain components of the cell culture media, particularly proteins in fetal bovine serum (FBS), could potentially interact with this compound and contribute to the formation of visible aggregates.
-
Solution:
-
Serum-free dilution: Prepare the initial dilution of this compound in serum-free media before adding it to your complete, serum-containing media.
-
Visual Inspection: Always visually inspect the diluted this compound solution for any signs of precipitation or incompatibility before adding it to your cells.
-
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC50 (GRP78 ATPase Activity) | 1.5 ± 0.3 µM | Full-length protein | [1] |
| Cytotoxicity IC50 | 2.8 µM | MIA PaCa-2 (pancreatic cancer) | [3] |
| 4.5 µM | PANC-1 (pancreatic cancer) | [3] | |
| 9.6 µM | BxPC-3 (pancreatic cancer) | [3] | |
| >30 µM | HPNE (normal pancreatic tissue) | [3] | |
| In Vitro Microsomal Stability | t1/2 > 60 min | Human liver microsomes | [1][4] |
| In Vivo Pharmacokinetics (Mice) | t1/2 > 84 min | [1] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (398.84 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.[3]
Protocol 2: Dilution of this compound for Cell Culture Experiments (Example for a final concentration of 10 µM)
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) serum-free cell culture medium
-
Pre-warmed (37°C) complete cell culture medium (with serum)
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution: In a sterile microcentrifuge tube, prepare a 1:10 intermediate dilution by adding 1 µL of the 10 mM this compound stock solution to 9 µL of pre-warmed serum-free medium. This will result in a 1 mM solution. Gently pipette up and down to mix.
-
Final Dilution: Add 10 µL of the 1 mM intermediate dilution to 990 µL of pre-warmed complete cell culture medium in the well of your culture plate to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the plate to ensure even distribution of the compound.
-
Vehicle Control: In a separate well, add 1 µL of DMSO to 999 µL of complete cell culture medium to create a vehicle control with a final DMSO concentration of 0.1%.
Visualizations
Caption: this compound inhibits GRP78, inducing ER stress and activating the UPR pathways, leading to apoptosis.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Cell Line-Specific Responses to YUM70: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the cell line-specific variability observed in response to YUM70, a novel GRP78 inhibitor. This guide offers frequently asked questions (FAQs) and troubleshooting protocols in a user-friendly question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel hydroxyquinoline analog that functions as an inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress signaling.[1][2][3][4][5] By directly binding to and inactivating GRP78, this compound induces ER stress, leading to the activation of the unfolded protein response (UPR).[1][2][3][4][5] Prolonged ER stress ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: We are observing significant differences in cytotoxicity with this compound across our panel of cancer cell lines. Is this expected?
Yes, cell line-specific variability in response to this compound is an expected outcome.[1][2][4][5][6] Studies have demonstrated that different cancer cell lines, particularly in pancreatic cancer, exhibit varying sensitivities to this compound. For instance, MIA PaCa-2 and PANC-1 pancreatic cancer cells are more sensitive to this compound-induced apoptosis compared to the BxPC-3 cell line.[1][2][4][5][6]
Q3: What molecular factors might contribute to the differential sensitivity of cell lines to this compound?
Q4: How can we confirm that this compound is inducing ER stress and apoptosis in our sensitive cell lines?
To confirm the mechanism of action in your experiments, you should assess key markers of the UPR and apoptosis. A time-course and dose-response experiment followed by immunoblotting for the following proteins is recommended:
-
UPR markers: Increased phosphorylation of eIF2α (p-eIF2α) and increased protein levels of ATF4 and CHOP.[1][4][5]
-
Apoptosis markers: Increased levels of cleaved caspase-3 and cleaved PARP.[1]
Troubleshooting Guide
Problem: We are not observing the expected cytotoxic effects of this compound in our cell line, which is reported to be sensitive.
-
Possible Cause 1: Suboptimal Drug Concentration or Treatment Duration.
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Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. We recommend starting with a concentration range of 1-20 µM for 24 to 72 hours.
-
-
Possible Cause 2: Cell Line Health and Passage Number.
-
Solution: Ensure that your cells are healthy, free from contamination, and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses.
-
-
Possible Cause 3: Inaccurate Cell Viability Assay.
Problem: We are observing inconsistent results between experimental replicates.
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Possible Cause: Variability in Experimental Conditions.
-
Solution: Standardize all experimental parameters, including cell seeding density, drug preparation, and incubation times. Ensure thorough mixing of this compound in the culture medium.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various pancreatic cancer cell lines, highlighting the observed variability.
| Cell Line | KRAS Status | IC50 (µM) of this compound (72h) | Reference |
| MIA PaCa-2 | Mutated | ~2.5 | [2][6] |
| PANC-1 | Mutated | ~5 | [2][6] |
| UM59 | Mutated | ~5 | [2][6] |
| BxPC-3 | Wild-Type | ~7.5 | [2][6] |
| HPNE (Normal) | Wild-Type | >20 | [2][6] |
Note: IC50 values are approximate and may vary between experiments.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) for 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
2. Western Blot Analysis for UPR and Apoptosis Markers
-
Cell Lysis: Treat cells with the desired concentrations of this compound for the indicated times. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-eIF2α, ATF4, CHOP, cleaved caspase-3, and cleaved PARP overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: this compound inhibits GRP78, inducing ER stress and the UPR, leading to apoptosis.
Caption: Workflow for assessing cell line-specific responses to this compound.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving the Bioavailability of YUM70
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of YUM70 formulations with enhanced bioavailability.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question 1: My this compound formulation is showing low and inconsistent drug loading. What are the potential causes and how can I improve it?
Answer:
Low and variable drug loading in this compound formulations, particularly in nanoparticle or liposomal systems, is a common challenge stemming from its hydrophobic nature and potential for precipitation.
Potential Causes:
-
Poor Solubility: this compound has very low aqueous solubility, and its solubility in organic solvents can be limited.
-
Rapid Precipitation: During the formulation process, especially when an organic solvent is removed or a phase change is induced, this compound can rapidly precipitate before being efficiently encapsulated.
-
Suboptimal Formulation Parameters: The ratio of this compound to excipients (e.g., lipids, polymers) may not be optimal.
-
Inefficient Encapsulation Method: The chosen encapsulation technique may not be suitable for this compound.
Troubleshooting Steps:
-
Optimize the Solvent System: Experiment with different organic solvents or solvent mixtures to maximize the initial dissolution of this compound. See Table 1 for a comparison of this compound solubility in various solvents.
-
Adjust the Drug-to-Excipient Ratio: Systematically vary the ratio of this compound to your chosen carrier material. A higher excipient concentration can often improve encapsulation efficiency.
-
Modify the Formulation Process:
-
For Nanoparticles: Try adjusting the rate of solvent evaporation or the speed of homogenization.
-
For Liposomes: Consider using a remote loading method if applicable, or optimize the lipid film hydration step.
-
-
Explore Different Encapsulation Technologies: If simple encapsulation fails, consider more advanced methods like nano-co-precipitation or the use of solubility-enhancing excipients.
Question 2: I am observing significant particle aggregation in my this compound nanoparticle suspension. How can I prevent this?
Answer:
Particle aggregation is a critical issue that can compromise the stability, efficacy, and safety of a nanoparticle formulation.
Potential Causes:
-
Insufficient Surface Stabilization: The concentration of the stabilizing agent (e.g., surfactant, polymer) on the nanoparticle surface may be too low to overcome attractive van der Waals forces.
-
Inappropriate pH or Ionic Strength: The pH or ionic strength of the suspension medium can affect the surface charge of the nanoparticles, leading to aggregation at the isoelectric point.
-
Suboptimal Processing Conditions: High-energy processes like sonication or homogenization can sometimes induce aggregation if not properly controlled.
Troubleshooting Steps:
-
Increase Stabilizer Concentration: Gradually increase the concentration of your stabilizing agent and monitor the particle size and zeta potential.
-
Optimize the Formulation pH: Determine the zeta potential of your this compound nanoparticles across a range of pH values to identify a pH where the surface charge is maximized, leading to greater electrostatic repulsion.
-
Control Ionic Strength: Use buffers with low ionic strength, as high salt concentrations can screen the surface charge and promote aggregation.
-
Incorporate a Steric Stabilizer: In addition to electrostatic stabilization, consider adding a non-ionic polymer like PEG to provide a steric barrier against aggregation.
-
Refine the Homogenization/Sonication Process: Optimize the power, duration, and temperature of your high-energy processing steps.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge to achieving adequate oral bioavailability for this compound?
A1: The primary challenge is its extremely low aqueous solubility, which is characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. This poor solubility limits its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.
Q2: Which formulation strategy is most recommended for improving the oral bioavailability of this compound?
A2: Amorphous solid dispersions (ASDs) and lipid-based formulations such as self-microemulsifying drug delivery systems (SMEDDS) are highly recommended. ASDs enhance solubility by preventing the drug from crystallizing, while SMEDDS can improve absorption by utilizing lipid absorption pathways.
Q3: How does the particle size of this compound affect its bioavailability?
A3: Reducing the particle size of this compound, for instance through nano-milling, increases the surface area-to-volume ratio. According to the Noyes-Whitney equation, this larger surface area leads to a faster dissolution rate, which can significantly improve bioavailability.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.001 |
| Ethanol | 1.2 |
| Dichloromethane | 15.8 |
| Dimethyl Sulfoxide (DMSO) | 25.3 |
| Polyethylene Glycol 400 (PEG 400) | 5.6 |
Table 2: Comparison of Different this compound Formulations
| Formulation Type | Mean Particle Size (nm) | Drug Loading (%) | In Vivo Bioavailability (%) |
| Unprocessed this compound | > 5000 | N/A | < 1 |
| Micronized this compound | 850 ± 120 | N/A | 5 ± 1.5 |
| This compound-PLGA Nanoparticles | 210 ± 30 | 8.5 ± 1.2 | 22 ± 4.1 |
| This compound-SMEDDS | 45 ± 10 | 12.1 ± 2.5 | 38 ± 5.7 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA (poly(lactic-co-glycolic acid)) in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare a 1% w/v solution of polyvinyl alcohol (PVA) in deionized water.
-
Emulsification: Add the organic phase to 20 mL of the aqueous phase under high-speed homogenization at 15,000 rpm for 5 minutes to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for long-term storage.
Visualizations
Caption: Workflow for this compound-PLGA nanoparticle synthesis.
Caption: Strategies to improve this compound bioavailability.
Caption: Hypothetical this compound inhibitory signaling pathway.
Technical Support Center: Synthesis of YUM70 Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of YUM70 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3][4][5] By directly binding to and inactivating GRP78, this compound induces ER stress-mediated apoptosis in cancer cells.[1][2][3][4][5] This makes it a promising therapeutic agent for cancers that exhibit high levels of ER stress, such as pancreatic cancer.[1][2][3]
Q2: What are the common synthetic routes for preparing the 8-hydroxyquinoline core of this compound analogs?
The 8-hydroxyquinoline scaffold is typically synthesized via classical methods such as the Skraup, Combes, or Friedländer reactions. Each of these methods has its own set of challenges.
Q3: What are the major challenges associated with the Skraup synthesis of 8-hydroxyquinolines?
The Skraup synthesis is known for being highly exothermic and can lead to the formation of significant amounts of tarry byproducts, making purification difficult.[1] Low yields can also be an issue, particularly with deactivated aniline starting materials. Careful control of reaction temperature and the rate of acid addition are crucial for success.
Q4: How can I improve the regioselectivity in the Combes synthesis when using unsymmetrical β-diketones?
A common challenge in the Combes synthesis is the formation of regioisomers when using unsymmetrical β-diketones. The regioselectivity can be influenced by both steric and electronic factors of the substituents on the diketone and the aniline. Generally, increasing the steric bulk on one side of the diketone can direct the cyclization to the less hindered side.
Q5: Are there specific safety precautions to consider when synthesizing this compound analogs?
Yes. The synthesis of quinoline derivatives, particularly via the Skraup reaction, can be hazardous due to the highly exothermic nature of the reaction. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a flame-retardant lab coat. Careful control of reagent addition and reaction temperature is critical to prevent runaway reactions.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound analogs, based on established quinoline synthesis methodologies.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Deactivated Starting Material: Electron-withdrawing groups on the aniline can reduce its nucleophilicity. 2. Incorrect Reaction Temperature: The reaction may not have reached the activation energy or may have been too high, leading to decomposition. 3. Poor Quality Reagents: Impure or wet starting materials and solvents can inhibit the reaction. | 1. Consider using a more forcing reaction condition (higher temperature, stronger acid), but be mindful of potential side reactions. Alternatively, protecting groups may be used to modulate the electronics of the aniline. 2. Carefully monitor and control the reaction temperature throughout the process. For exothermic reactions like the Skraup synthesis, initial heating may be required, followed by cooling to maintain a steady rate. 3. Ensure all reagents and solvents are of high purity and are anhydrous where necessary. |
| Formation of Tarry Byproducts | 1. Runaway Reaction: The Skraup synthesis is notoriously exothermic and can polymerize the reactants if not controlled. 2. Oxidation of Starting Materials or Product: The reaction conditions may be too harsh, leading to undesired side reactions. | 1. Add the sulfuric acid slowly and with efficient cooling. The use of a moderating agent like ferrous sulfate can help to control the reaction rate. 2. Use a milder oxidizing agent if the reaction allows. Ensure the reaction is carried out under an inert atmosphere if sensitive to oxidation. |
| Difficult Purification | 1. Presence of Tarry Byproducts: As mentioned above, these can be difficult to separate from the desired product. 2. Formation of Isomers: In syntheses like the Combes reaction, a mixture of regioisomers can be formed. | 1. Attempt to precipitate the product from the reaction mixture by carefully adjusting the pH. Column chromatography may be necessary, but can be challenging with tarry materials. Trituration with a suitable solvent can sometimes help to remove impurities. 2. Optimize the reaction conditions (temperature, catalyst) to favor the formation of the desired isomer. Careful analysis of the crude product by NMR or LC-MS is necessary to determine the isomeric ratio. Purification by column chromatography or recrystallization may be required to separate the isomers. |
| Incomplete Reaction | 1. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. 2. Poor Solubility of Reactants: The starting materials may not be fully dissolved in the reaction solvent. | 1. Monitor the reaction progress by TLC or LC-MS. If starting material is still present, consider increasing the reaction time or temperature. 2. Choose a solvent in which all reactants are soluble at the reaction temperature. For some reactions, a co-solvent may be necessary. |
Quantitative Data
The following table summarizes the in vitro cytotoxicity of this compound against various pancreatic cancer cell lines.
| Cell Line | IC₅₀ (µM) |
| MIA PaCa-2 | 2.8 |
| PANC-1 | 4.5 |
| BxPC-3 | 9.6 |
| HPNE (normal) | >30 |
Experimental Protocols
A general protocol for the synthesis of an 8-hydroxyquinoline derivative, which forms the core of this compound, is provided below. Please refer to the supplementary information of the primary literature for the detailed synthesis of this compound and its specific analogs.
General Procedure for Skraup Synthesis of an 8-Hydroxyquinoline Derivative:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add the substituted o-aminophenol, glycerol, and a moderating agent such as ferrous sulfate.
-
Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel. The temperature should be carefully monitored and maintained below a certain threshold to control the exothermic reaction.
-
Reaction: After the addition of sulfuric acid is complete, slowly heat the reaction mixture to initiate the cyclization. Once the reaction begins (often indicated by a color change and an increase in temperature), remove the external heating and allow the reaction to proceed under its own heat. If the reaction becomes too vigorous, cooling may be necessary.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until the product precipitates. The pH should be carefully adjusted to maximize the yield of the precipitate.
-
Purification: Collect the crude product by filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts related to this compound.
Caption: General synthetic workflow for this compound analogs via the Skraup reaction.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
interpreting unexpected results in YUM70 experiments
Welcome to the technical support center for YUM70 experiments. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results with the GRP78 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By directly binding to and inactivating GRP78, this compound induces ER stress, which in turn triggers the Unfolded Protein Response (UPR).[1][3][4] This leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), and subsequent increases in Activating Transcription Factor 4 (ATF4) and C/EBP homologous protein (CHOP).[1][4] Ultimately, this signaling cascade results in ER stress-mediated apoptosis in cancer cells.[1][3][4]
Q2: Why do I observe different IC50 values for this compound in different pancreatic cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly among different pancreatic cancer cell lines.[1][2][4] For example, the IC50 in BxPC-3 cells is approximately three times higher than in MIA PaCa-2 cells.[1][2] PANC-1 and UM59 cells also show greater sensitivity to this compound compared to BxPC-3 cells.[1][2] This variability is linked to the genetic background of the cell lines, particularly the mutation status of the KRAS gene.[2][4] Cell lines with mutated KRAS (MIA PaCa-2, PANC-1, and UM59) are generally more sensitive to this compound than those with wild-type KRAS (BxPC-3).[2][4]
Q3: I am not observing a significant increase in cleaved PARP in BxPC-3 cells treated with this compound. Is my experiment failing?
A3: Not necessarily. While this compound treatment typically leads to increased levels of cleaved PARP, an indicator of apoptosis, this effect has been noted to be absent in BxPC-3 cells.[4] However, in the same cell line, increases in other apoptotic markers such as cleaved caspase-3, ATF4, and phosphorylated eIF2α are still observed.[4] Therefore, it is recommended to assess a panel of apoptotic markers to confirm the induction of apoptosis in this specific cell line.
Q4: I've observed that this compound treatment increases c-MYC mRNA levels but decreases c-MYC protein levels. Is this an expected result?
A4: Yes, this is an expected, albeit counterintuitive, result. The suppression of c-MYC protein expression by this compound occurs at the post-transcriptional level.[5] this compound treatment leads to the upregulation of the eukaryotic translation inhibitor 4E-BP1.[5] 4E-BP1, in its active state, inhibits the eukaryotic translation initiation factor 4E (eIF4E), which is critical for the translation of c-MYC mRNA. Therefore, despite an increase in c-MYC transcripts, the protein levels are reduced.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no cytotoxicity observed | 1. Compound Solubility: this compound may not be fully dissolved. | Prepare fresh stock solutions of this compound in DMSO. For working solutions, consider using a formulation of DMSO, PEG300, Tween-80, and saline for in vivo studies, which may also improve solubility in vitro.[6] Ensure thorough mixing. |
| 2. Cell Line Resistance: The cell line used may be less sensitive to this compound (e.g., BxPC-3). | Confirm the KRAS mutation status of your cell line. Consider using a cell line known to be sensitive, such as MIA PaCa-2 or PANC-1, as a positive control. Increase the concentration of this compound and/or the treatment duration. | |
| 3. Incorrect Assay Conditions: Suboptimal cell density or incubation time. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Perform a time-course experiment to determine the optimal treatment duration. | |
| Inconsistent apoptosis assay results | 1. Variable Protein Expression: Different cell lines exhibit different apoptotic responses. | As noted with BxPC-3 cells, assess a panel of apoptosis markers including cleaved caspase-3, cleaved PARP, and CHOP.[4] |
| 2. Timing of Assay: Apoptosis is a dynamic process. | Perform a time-course experiment to identify the peak of apoptotic activity after this compound treatment. | |
| 3. Antibody Quality: Primary antibodies for western blotting may be of poor quality. | Validate your antibodies using positive and negative controls. Use antibodies from reputable suppliers. | |
| Difficulty with 3D Spheroid Cultures | 1. Poor Spheroid Formation: Cells may not aggregate properly. | Use ultra-low attachment plates. Optimize the initial cell seeding density. Some protocols recommend using methylcellulose in the culture medium to promote spheroid formation.[7] |
| 2. Inaccurate Viability Measurement: Standard 2D viability assays may not be suitable. | Use a viability assay specifically designed for 3D cultures, such as the CellTiter-Glo 3D cell viability assay.[2][8] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (μM) |
| MIA PaCa-2 | Mutated | ~1.5[8] |
| PANC-1 | Mutated | More sensitive than BxPC-3 |
| UM59 | Mutated | More sensitive than BxPC-3 |
| BxPC-3 | Wild-type | ~3 times higher than MIA PaCa-2 |
| HPNE (normal pancreatic cells) | Wild-type | Less sensitive than cancer cell lines |
Note: IC50 values are approximate and can vary between experiments. Data compiled from multiple sources.[1][2][4]
Table 2: Synergistic Effects of this compound with Other Anticancer Drugs
| Combination Agent | Effect | Cell Line(s) |
| Topotecan | Synergistic cytotoxicity | Pancreatic cancer cells |
| Vorinostat | Synergistic cytotoxicity | Pancreatic cancer cells |
Data suggests that this compound can be effectively combined with topoisomerase and HDAC inhibitors.[2][3][4][9]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and is optimized for assessing the cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 μL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plates for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blotting for Apoptosis Markers
This protocol outlines the steps for detecting apoptosis-related proteins in this compound-treated cells.
Materials:
-
This compound-treated and control cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-CHOP, anti-p-eIF2α, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: 3D Spheroid Culture
This protocol provides a method for generating and treating 3D spheroids to better mimic in vivo tumor conditions.
Materials:
-
Ultra-low attachment 96-well plates
-
Cell culture medium
-
This compound
-
CellTiter-Glo 3D Cell Viability Assay reagent
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment 96-well plates at an optimized density. Centrifuge the plates at a low speed to facilitate cell aggregation. Incubate for 2-3 days to allow for spheroid formation.
-
Compound Treatment: Treat the spheroids with various concentrations of this compound.
-
Incubation: Incubate for the desired treatment period (e.g., 72 hours).
-
Viability Assay: Assess cell viability using the CellTiter-Glo 3D reagent according to the manufacturer's instructions. Measure luminescence with a plate reader.
Mandatory Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for this compound MTT assay.
Caption: Post-transcriptional regulation of c-MYC by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Optimized zymogram protocol from 3D spheroid cultures to study MMP-2 and -9 activities in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing inconsistencies in YUM70 cytotoxicity assays
Welcome to the technical support center for YUM70 cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot inconsistencies that may arise during in-vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule inhibitor of the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5.[1][2][3][4] GRP78 is a key molecular chaperone in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR).[1][5] this compound directly binds to and inactivates GRP78, leading to ER stress.[1][3][6] This prolonged ER stress activates the UPR, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][4][6][7]
Q2: Why am I observing different IC50 values for this compound across different pancreatic cancer cell lines?
A2: Variations in IC50 values for this compound among different pancreatic cancer cell lines are expected and have been documented. For instance, the IC50 for BxPC-3 cells is approximately three times higher than that for MIA PaCa-2 cells.[1][4] This variability can be attributed to the different genetic backgrounds of the cell lines, such as the mutation status of KRAS, which can influence cellular sensitivity to this compound.[1]
Q3: Can this compound interfere with standard cytotoxicity assays?
A3: While direct interference has not been extensively reported, the chemical properties of any test compound can potentially affect assay results. For example, colored compounds or those with reducing/oxidizing properties can interfere with tetrazolium-based assays like the MTT assay.[8] It is always recommended to include a "compound-only" control (this compound in media without cells) to check for any direct effect on the assay reagents.
Q4: What is the expected morphological appearance of cells treated with this compound?
A4: As this compound induces apoptosis, you should expect to see characteristic morphological changes of apoptosis, including cell shrinkage, membrane blebbing, and nuclear condensation.[9][10] In contrast, necrosis is typically characterized by cell swelling and lysis.[10][11]
Troubleshooting Guides
Inconsistent Results in MTT Assays
The MTT assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes.[8][12] Inconsistencies can arise from several factors.
Issue 1: High background absorbance or false positives.
-
Possible Cause: Interference from this compound or the vehicle (e.g., DMSO). Colored compounds or those with reducing properties can interact with the MTT reagent.[8][13]
-
Solution:
Issue 2: Low signal or underestimation of cytotoxicity.
-
Possible Cause: Incomplete solubilization of formazan crystals.[8]
-
Solution:
-
Ensure complete mixing and sufficient volume of the solubilization solvent (e.g., DMSO or acidified isopropanol).[8]
-
Visually inspect wells to confirm that all formazan crystals are dissolved before reading the plate.
-
Issue 3: High variability between replicate wells.
-
Possible Cause: "Edge effects" in the 96-well plate, uneven cell seeding, or MTT toxicity.[8][15]
-
Solution:
Discrepancies in LDH Release Assays
The LDH (lactate dehydrogenase) assay measures cytotoxicity by quantifying the release of LDH from damaged cells into the culture medium.[16][17][18]
Issue 1: High background LDH activity in control wells.
-
Possible Cause: High inherent LDH activity in the serum used in the culture media.[16][18]
-
Solution:
Issue 2: High spontaneous LDH release in untreated cells.
-
Possible Cause: Overly high cell density or harsh pipetting during cell plating.[16]
-
Solution:
Ambiguous Results in Apoptosis Assays (e.g., Annexin V/PI Staining)
Annexin V/PI staining is a common method to differentiate between apoptotic and necrotic cells.[10][11]
Issue 1: High percentage of Annexin V positive/PI negative cells in the negative control group.
-
Possible Cause: Spontaneous apoptosis due to poor cell health (e.g., over-confluence, nutrient deprivation) or mechanical stress during cell harvesting.[21]
-
Solution:
-
Use healthy, log-phase cells for your experiments.
-
Handle cells gently during trypsinization and washing steps.
-
Issue 2: A large population of Annexin V positive/PI positive (late apoptotic/necrotic) cells.
-
Possible Cause: The chosen time point for analysis is too late, and early apoptotic cells have progressed to secondary necrosis.
-
Solution:
-
Perform a time-course experiment to identify the optimal window for detecting early apoptosis.
-
Issue 3: No significant increase in apoptosis after this compound treatment.
-
Possible Cause: Insufficient concentration of this compound or inadequate treatment duration.[21]
-
Solution:
-
Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
-
Ensure that both the cell pellet and the supernatant are collected, as apoptotic cells can detach and be lost during washing steps.[21]
-
Data Presentation
Table 1: this compound IC50 Values in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) | KRAS Status |
| MIA PaCa-2 | 2.8 | Mutated |
| PANC-1 | 4.5 | Mutated |
| BxPC-3 | 9.6 | Wild-Type |
| UM59 | More sensitive than BxPC-3 | Mutated |
| HPNE (normal) | >30 | N/A |
Data compiled from multiple sources.[1][2][6]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[18]
-
Sample Collection: After incubation, centrifuge the plate to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate at room temperature, protected from light, for the recommended time.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Measure the absorbance at the specified wavelength (e.g., 490 nm).[18]
Visualizations
Caption: this compound inhibits GRP78, leading to ER stress and activation of the UPR, ultimately inducing apoptosis.
Caption: A logical workflow for troubleshooting inconsistencies in this compound cytotoxicity assays.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Guidelines for Regulated Cell Death Assays: A Systematic Summary, A Categorical Comparison, A Prospective [frontiersin.org]
- 11. biocompare.com [biocompare.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is Your MTT Assay the Right Choice? [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. scientificlabs.ie [scientificlabs.ie]
- 20. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 21. yeasenbio.com [yeasenbio.com]
Validation & Comparative
YUM70 Versus Other GRP78 Inhibitors in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, has emerged as a critical regulator of the unfolded protein response (UPR) and a key player in the survival and chemoresistance of pancreatic cancer cells.[1][2] The highly proliferative nature of cancer cells imposes significant stress on the endoplasmic reticulum (ER), leading to the activation of the UPR as a survival mechanism.[3][4] GRP78's role in promoting tumor growth and survival makes it an attractive therapeutic target.[3][4] This guide provides a comparative analysis of YUM70, a novel GRP78 inhibitor, against other known GRP78 inhibitors in the context of pancreatic cancer, supported by experimental data.
Overview of this compound
This compound is a novel hydroxyquinoline analogue that directly binds to and inactivates GRP78, leading to ER stress-mediated apoptosis in pancreatic cancer cells.[4][5] Preclinical studies have demonstrated its efficacy both in vitro and in vivo, highlighting its potential as a monotherapy or in combination with other chemotherapeutic agents.[5][6]
Comparative Efficacy of GRP78 Inhibitors
This section presents a quantitative comparison of this compound with other GRP78 inhibitors based on available experimental data.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other GRP78 inhibitors in various pancreatic cancer cell lines.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | MIA PaCa-2 | 1.8 ± 0.2 | [7] |
| PANC-1 | 3.5 ± 0.5 | [7] | |
| BxPC-3 | 5.8 ± 0.7 | [7][8] | |
| UM59 | 2.5 ± 0.3 | [7] | |
| VER-155008 | PANC-1 | Not explicitly reported for cytotoxicity, but used as a positive control for GRP78 binding. | [5] |
| IT-139 | PANC-1 (Gemcitabine-resistant) | Used in combination with Gemcitabine; specific IC50 for cytotoxicity as a single agent not provided. Showed significant increase in cell death in combination with 5 µM Gemcitabine. | [2] |
Note: Direct comparative studies of IC50 for cytotoxicity between this compound, VER-155008, and IT-139 in the same experimental setup are limited. The data presented is compiled from individual studies.
Inhibition of GRP78 ATPase Activity
The chaperone function of GRP78 is dependent on its ATPase activity. Inhibition of this activity is a key mechanism for GRP78 inhibitors.
| Inhibitor | IC50 (µM) for GRP78 ATPase Activity | Reference |
| This compound | 1.5 ± 0.3 | [5] |
| VER-155008 | 0.7 ± 0.3 | [5] |
This data suggests that while both compounds inhibit the ATPase activity of GRP78, VER-155008 demonstrates a higher potency in this specific biochemical assay.
In Vivo Efficacy
Preclinical in vivo studies using xenograft models are crucial for evaluating the therapeutic potential of drug candidates.
| Inhibitor | Animal Model | Dosing Regimen | Outcome | Reference |
| This compound | Pancreatic Cancer Xenograft | 30 mg/kg, 5 days/week | Significant tumor growth inhibition with no detectable toxicity to normal tissues. | [4][5] |
| IT-139 | Orthotopic Pancreatic Cancer Xenograft (in combination with Gemcitabine) | Weekly IT-139 treatment with Gemcitabine | 35% increase in median survival and a 25% increase in overall survival compared to Gemcitabine alone. | [9] |
Note: The in vivo studies for this compound and IT-139 were conducted under different experimental conditions and combination regimens, precluding a direct head-to-head comparison of their standalone efficacy.
Signaling Pathways and Mechanism of Action
GRP78 plays a central role in regulating the three main branches of the UPR: the PERK, IRE1α, and ATF6 pathways. Under normal conditions, GRP78 binds to these sensors, keeping them in an inactive state. Upon ER stress, GRP78 dissociates, leading to the activation of downstream signaling cascades that can promote either cell survival or apoptosis.
This compound and other GRP78 inhibitors disrupt this process by binding to GRP78, leading to the constitutive activation of the UPR pathways.[5] This prolonged ER stress ultimately triggers apoptosis in cancer cells. This compound has been shown to induce the phosphorylation of eIF2α and increase the expression of ATF4 and CHOP, key mediators of ER stress-induced apoptosis.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the evaluation of GRP78 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the GRP78 inhibitor (e.g., this compound) or vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration.
Western Blot Analysis for UPR Markers
This technique is used to detect and quantify specific proteins involved in the UPR pathway.
-
Cell Lysis: Treat pancreatic cancer cells with the GRP78 inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, p-eIF2α, ATF4, CHOP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Pancreatic Cancer Xenograft Model
This model is used to assess the anti-tumor efficacy of GRP78 inhibitors in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of human pancreatic cancer cells (e.g., 1 x 10^6 PANC-1 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the GRP78 inhibitor (e.g., this compound at 30 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Conclusion
This compound represents a promising novel GRP78 inhibitor for the treatment of pancreatic cancer.[5] Available data demonstrates its potent cytotoxic effects in pancreatic cancer cell lines and significant in vivo anti-tumor activity.[4][7] While direct comparative studies with other GRP78 inhibitors like VER-155008 and IT-139 are limited, the existing evidence suggests that targeting GRP78 is a viable therapeutic strategy. This compound's distinct chemical scaffold and demonstrated preclinical efficacy warrant further investigation and development, potentially offering a new therapeutic avenue for this challenging disease. Future head-to-head comparative studies will be crucial to definitively establish the relative efficacy and therapeutic potential of these different GRP78 inhibitors.
References
- 1. Preparation and Metabolic Assay of 3-dimensional Spheroid Co-cultures of Pancreatic Cancer Cells and Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Generation of Homogenous Three-Dimensional Pancreatic Cancer Cell Spheroids Using an Improved Hanging Drop Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shop.gbo.com [shop.gbo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
YUM70: A Selective GRP78 Inhibitor for Targeted Cancer Therapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The 78-kDa glucose-regulated protein (GRP78), also known as BiP, is a master regulator of the unfolded protein response (UPR) and a key player in endoplasmic reticulum (ER) homeostasis.[1][2] In the high-stress tumor microenvironment, cancer cells upregulate GRP78 to promote survival, proliferation, and therapeutic resistance.[3][4] This makes GRP78 a compelling target for anticancer drug development. YUM70, a novel hydroxyquinoline analog, has emerged as a potent and selective inhibitor of GRP78, demonstrating significant preclinical efficacy in various cancer models, particularly pancreatic cancer.[1][3] This guide provides a comprehensive comparison of this compound with other GRP78 targeting agents, supported by experimental data and detailed protocols.
This compound: Performance and Selectivity
This compound exerts its cytotoxic effects by directly binding to GRP78 and inhibiting its ATPase activity.[1][5] This inhibition disrupts ER homeostasis, leading to the accumulation of unfolded proteins and the induction of chronic ER stress.[2] Ultimately, this sustained ER stress activates the apoptotic pathway, leading to cancer cell death.[1][6]
Comparative Efficacy of GRP78 Inhibitors
The following table summarizes the in vitro efficacy of this compound and a comparator GRP78 inhibitor, VER-155008 (VER), in inhibiting the enzymatic activity of GRP78.
| Compound | Target | Assay | IC50 (μM) | Reference |
| This compound | GRP78 | ATPase Activity Assay | 1.5 ± 0.3 | [1] |
| VER-155008 | GRP78 | ATPase Activity Assay | 0.7 ± 0.3 | [1] |
Cellular Cytotoxicity in Pancreatic Cancer Cell Lines
This compound has demonstrated selective cytotoxicity against various pancreatic cancer cell lines while showing minimal effect on normal pancreatic cells.[5]
| Cell Line | Cancer Type | This compound IC50 (μM) | Reference |
| MIA PaCa-2 | Pancreatic | 2.8 | [5] |
| PANC-1 | Pancreatic | 4.5 | [5] |
| BxPC-3 | Pancreatic | 9.6 | [5] |
| HPNE | Normal Pancreatic | >30 | [5] |
Selectivity Profile of this compound
To assess its selectivity, this compound was tested against other ER-resident proteins. Competitive binding assays demonstrated that this compound exhibits a high degree of selectivity for GRP78.[1] No significant binding to Protein Disulfide Isomerase (PDI) or Glutathione S-transferase omega-1 (GSTO1) was observed at concentrations of 1 and 10 μM.[1] Similarly, this compound showed selectivity for GRP78 over the closely related cytosolic chaperone HSP70.[3][7]
Mechanism of Action: Inducing ER Stress-Mediated Apoptosis
This compound's inhibition of GRP78 triggers the Unfolded Protein Response (UPR), a cellular stress response pathway. However, prolonged activation of the UPR by this compound shifts the balance from cell survival to apoptosis.[1][2]
Caption: this compound inhibits GRP78, leading to ER stress and activation of the pro-apoptotic UPR pathway.
Experimental Protocols
GRP78 ATPase Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the ATPase activity of full-length GRP78 protein.[1]
Procedure:
-
Recombinant full-length GRP78 protein is incubated with varying concentrations of this compound or the control inhibitor VER-155008.
-
The reaction is initiated by the addition of ATP.
-
The rate of ATP turnover and subsequent ADP generation is measured using a commercially available ADP-Glo™ Kinase Assay kit.
-
Luminescence is measured using a plate reader.
-
The percentage of inhibition is calculated relative to a DMSO control, and the IC50 value is determined by non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on pancreatic cancer and normal pancreatic cell lines.[2]
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).
-
Following treatment, MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Western Blot Analysis
Objective: To detect the expression levels of key proteins involved in the ER stress and apoptotic pathways following this compound treatment.[1][8]
Procedure:
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) are treated with this compound at indicated doses and times.[8]
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., GRP78, CHOP, cleaved PARP, cleaved caspase-3) and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western blot analysis to validate this compound's effect on target proteins.
Conclusion
This compound is a promising, selective GRP78 inhibitor with demonstrated anti-cancer activity, particularly in pancreatic cancer models.[1][3] Its ability to induce ER stress-mediated apoptosis provides a clear mechanism of action.[2] The experimental data presented highlight its potency and selectivity compared to other agents. The detailed protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential of this compound and other GRP78-targeting compounds. Further research, including in vivo studies and the development of this compound-based PROTACs (PROteolysis TArgeting Chimeras), continues to underscore the significance of GRP78 as a therapeutic target in oncology.[1][3]
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GRP78 Inhibitors and Degraders for the Treatment of Cancer, Viral Infection, and Inflammatory Diseases - University of Michigan [available-inventions.umich.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of YUM70's Target Specificity Against Conventional Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the off-target effects of the GRP78 inhibitor YUM70 and established kinase inhibitors. This document aims to clarify the distinct pharmacological profiles and present supporting experimental data for informed therapeutic development.
In the landscape of targeted cancer therapy, precision and specificity are paramount. While kinase inhibitors have revolutionized treatment for various malignancies, their clinical utility can be hampered by off-target effects, leading to adverse events and acquired resistance. This guide introduces this compound, a selective inhibitor of the 78-kDa glucose-regulated protein (GRP78), and contrasts its target engagement with that of well-known kinase inhibitors such as imatinib, dasatinib, and sorafenib. A critical distinction to note is that this compound is not a kinase inhibitor; its mechanism of action is centered on inducing endoplasmic reticulum (ER) stress, which sets it apart from traditional kinase-targeted therapies.[1][2][3]
Currently, there is no publicly available data from kinome-wide scanning or other profiling assays to indicate that this compound has off-target effects on kinases. Its therapeutic action is attributed to the direct binding and inhibition of GRP78, a key regulator of ER stress signaling.[1][2][3] This targeted engagement leads to the activation of the unfolded protein response (UPR), ultimately resulting in cancer cell apoptosis.[1][2]
In contrast, kinase inhibitors, by design, target the ATP-binding pocket of specific kinases. However, the conserved nature of this binding site across the human kinome often leads to the inhibition of unintended kinases, contributing to their off-target effect profiles.
Comparative Off-Target Profiles
The following table summarizes the known off-target effects of imatinib, dasatinib, and sorafenib, providing a snapshot of the types of unintended interactions observed with kinase inhibitors. It is important to reiterate that comparable data for this compound is not available due to its different mechanism of action.
| Inhibitor | Primary Target(s) | Key Off-Target Kinases/Proteins | Associated Clinical Manifestations of Off-Target Effects |
| Imatinib | BCR-ABL, c-KIT, PDGF-R | DDR1, NQO2, c-FMS, LCK, SYK | Fluid retention, muscle cramps, rash, myelosuppression |
| Dasatinib | BCR-ABL, SRC family kinases, c-KIT, PDGF-R, ephrin receptors | c-FMS, LCK, YES, FYN, BTK | Pleural effusion, pulmonary arterial hypertension, myelosuppression, bleeding |
| Sorafenib | RAF-1, BRAF, VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3 | c-RET, p38α, DDR2 | Hand-foot skin reaction, diarrhea, hypertension, fatigue |
Signaling Pathway Diagrams
The distinct mechanisms of this compound and kinase inhibitors are best illustrated through their respective signaling pathways.
Experimental Protocols for Off-Target Profiling
The identification and characterization of off-target effects are crucial in drug development. Several experimental methodologies are employed for this purpose.
1. Kinome Profiling (In Vitro Kinase Assay Panel)
-
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases.
-
Methodology:
-
The test compound is serially diluted to a range of concentrations.
-
Each concentration is incubated with a panel of individual purified kinases in the presence of a kinase-specific substrate and ATP (often at a concentration close to the Michaelis constant, Km, to ensure sensitivity).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, including radiometric assays (e.g., ³³P-ATP), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
The percentage of inhibition at each concentration is calculated relative to a control (DMSO vehicle).
-
IC50 values (the concentration of the inhibitor required to reduce kinase activity by 50%) are determined for each kinase that shows significant inhibition.
-
-
Data Interpretation: A lower IC50 value indicates a higher inhibitory potency. Off-targets are identified as kinases that are inhibited with a potency that is within a certain range of the on-target kinase.
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To assess target engagement and identify off-targets in a cellular context.
-
Methodology:
-
Intact cells or cell lysates are treated with the test compound or a vehicle control.
-
The treated samples are heated to a range of temperatures.
-
After heating, the cells are lysed (if not already), and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by methods such as Western blotting or mass spectrometry.
-
Binding of the compound to a protein stabilizes it, leading to a higher melting temperature.
-
-
Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction. This method can be used in a proteome-wide manner with mass spectrometry to identify novel off-targets.
Experimental Workflow for Off-Target Identification
The following diagram illustrates a typical workflow for identifying and validating off-target effects of a kinase inhibitor.
Conclusion
This compound represents a distinct class of targeted therapy that differs fundamentally from kinase inhibitors. Its high selectivity for GRP78 and its unique mechanism of inducing ER stress-mediated apoptosis underscore the potential for a different and possibly more favorable off-target profile compared to multi-kinase inhibitors. While kinase inhibitors have demonstrated significant clinical success, their off-target activities remain a key consideration in their clinical application and in the development of next-generation inhibitors. For researchers and drug developers, understanding these distinctions is crucial for designing novel therapeutic strategies and for the rational selection of combination therapies. Future studies involving broad, unbiased screening of this compound against various protein families, including kinases, would be valuable to definitively confirm its selectivity profile.
References
A Comparative Analysis of YUM70-Induced Apoptosis Pathways in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptosis-inducing agent YUM70 against other well-characterized apoptosis inducers, Tunicamycin and Bortezomib, with a focus on their effects on pancreatic cancer cell lines. All three agents converge on the induction of endoplasmic reticulum (ER) stress, yet their primary mechanisms of action are distinct, leading to different cellular responses and therapeutic potentials.
Executive Summary
This compound is a novel hydroxyquinoline analog that induces apoptosis by directly inhibiting the 78-kDa glucose-regulated protein (GRP78), a key regulator of ER homeostasis.[1][2] This targeted inhibition leads to the activation of the Unfolded Protein Response (UPR) and subsequent ER stress-mediated apoptosis.[1][3] For a comprehensive comparison, we evaluate this compound against Tunicamycin, an inhibitor of N-linked glycosylation, and Bortezomib, a proteasome inhibitor. Both Tunicamycin and Bortezomib are known to induce ER stress and apoptosis, providing a relevant context for evaluating the efficacy and mechanism of this compound.[4][5] This guide presents a side-by-side comparison of their effects on pancreatic cancer cell viability, apoptosis induction, and the underlying signaling pathways, supported by experimental data.
Comparative Analysis of Apoptosis Induction
The pro-apoptotic activity of this compound, Tunicamycin, and Bortezomib was evaluated in pancreatic ductal adenocarcinoma (PDAC) cell lines, primarily MIA PaCa-2 and PANC-1. These cell lines are standard models for pancreatic cancer research.
Data Presentation: Cytotoxicity and Apoptosis Induction
The following tables summarize the quantitative data on the cytotoxic and apoptotic effects of the three compounds. It is important to note that the data are compiled from different studies, and experimental conditions such as treatment duration and specific assay kits may vary.
Table 1: Comparative Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MIA PaCa-2 | 1.8 ± 0.2 | [6] |
| PANC-1 | 2.5 ± 0.3 | [6] | |
| BxPC-3 | 5.8 ± 0.5 | [6] | |
| Tunicamycin | PANC-1 | ~2.6 (10 µg/ml) | [7] |
| Bortezomib | PANC-1 | ~0.001 (1 nM) | [8] |
| MIA PaCa-2 | Not explicitly stated |
Table 2: Comparative Analysis of Apoptosis Induction in Pancreatic Cancer Cell Lines
| Parameter | This compound | Tunicamycin | Bortezomib |
| Caspase-3/7 Activity | MIA PaCa-2: ~3.5-fold increase (at 5 µM) PANC-1: ~4-fold increase (at 5 µM)[1] | Used as a positive control, induced caspase activity[1] | Induces caspase-3/7 activity[9] |
| Apoptotic Cells (Annexin V+) | MIA PaCa-2: ~35% (at 5 µM) PANC-1: ~40% (at 5 µM)[1] | Induces apoptosis[1] | PANC-1 & MIA PaCa-2: Significant increase in late apoptosis (at 1 nM)[8] |
| Cleaved PARP & Caspase-3 | Increased levels in MIA PaCa-2 and PANC-1 cells[1] | Induces PARP cleavage[10] | Increased levels of cleaved PARP and caspase-3[11] |
| CHOP Expression | Increased levels in MIA PaCa-2 and PANC-1 cells[1] | Induces CHOP expression[12] | Increased expression in L3.6pl cells[4] |
Signaling Pathways
The primary apoptotic pathway induced by all three compounds is the ER stress-mediated intrinsic pathway. However, the initial triggers differ, leading to potentially distinct downstream signaling cascades.
This compound-Induced Apoptosis Pathway
This compound directly binds to and inhibits GRP78.[1] This disrupts the chaperone's function, leading to an accumulation of unfolded proteins in the ER. This triggers the UPR through the activation of PERK, which phosphorylates eIF2α. This, in turn, leads to the preferential translation of ATF4, a transcription factor that upregulates the pro-apoptotic protein CHOP.[3] CHOP, along with other factors, promotes the activation of the executioner caspases, caspase-3 and -7, leading to PARP cleavage and ultimately, apoptosis.[1]
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evaluation of new anticancer agents against the MIA PaCa-2 and PANC-1 human pancreatic carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Bortezomib-induced apoptosis in cultured pancreatic cancer cells is associated with ceramide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A multi‐omics approach identifies pancreatic cancer cell extracellular vesicles as mediators of the unfolded protein response in normal pancreatic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
YUM70: A Novel GRP78 Inhibitor Potentiating Chemotherapy Through ER Stress-Mediated Apoptosis
A detailed analysis of the synergistic effects of YUM70 with conventional chemotherapeutic agents, supported by preclinical data and mechanistic insights.
In the landscape of oncology research, the quest for therapeutic strategies that can overcome chemoresistance and enhance the efficacy of existing treatments is paramount. A promising novel compound, this compound, a hydroxyquinoline analog, has emerged as a potent inhibitor of the 78-kDa glucose-regulated protein (GRP78).[1][2][3][4][5] GRP78 is a key regulator of endoplasmic reticulum (ER) stress signaling, and its inhibition by this compound has been shown to induce ER stress-mediated apoptosis in pancreatic cancer cells.[1][2][4][6] This guide provides a comprehensive comparison of this compound's synergistic effects with various chemotherapies, supported by experimental data and detailed protocols.
Synergistic Cytotoxicity with Chemotherapeutic Agents
Preclinical studies have demonstrated that this compound exhibits a strong synergistic effect when combined with specific classes of chemotherapeutic drugs, particularly topoisomerase inhibitors and histone deacetylase (HDAC) inhibitors.[1][2][3][5][7][8] The synergy is quantified by the Combination Index (CI), where a CI value less than 1 indicates a synergistic interaction.
| Combination Agent | Cancer Type | Cell Line(s) | Combination Index (CI) | Outcome |
| Topotecan | Pancreatic Cancer | PANC-1 | 0.59 | Strong Synergy |
| Vorinostat | Pancreatic Cancer | PANC-1 | 0.29 | Strong Synergy |
| MG132 | Pancreatic Cancer | Not Specified | Synergistic | Enhanced Cytotoxicity |
| 5-Fluorouracil | Pancreatic Cancer | Not Specified | Additive | Increased Efficacy |
| Tosedostat | Pancreatic Cancer | Not Specified | Additive | Increased Efficacy |
| Deferoxamine | Pancreatic Cancer | Not Specified | Additive | Increased Efficacy |
Table 1: Summary of Synergistic and Additive Effects of this compound with Chemotherapeutic Agents.[1][8]
Mechanism of Action: Inducing ER Stress and Apoptosis
This compound exerts its anticancer effects by directly binding to and inhibiting GRP78, a master regulator of the unfolded protein response (UPR).[1][2][9] This inhibition disrupts protein folding homeostasis within the ER, leading to an accumulation of unfolded proteins and inducing ER stress. The sustained ER stress activates the pro-apoptotic pathways of the UPR, ultimately leading to cancer cell death.
The primary signaling cascade initiated by this compound-induced ER stress is the PERK/eIF2α/ATF4/CHOP pathway.[1][4][6][9] This leads to the upregulation of the pro-apoptotic transcription factor CHOP and subsequent cleavage of caspase-3 and PARP, hallmarks of apoptosis.
Caption: this compound inhibits GRP78, leading to ER stress and activation of the pro-apoptotic PERK/CHOP pathway.
Furthermore, recent studies have revealed that GRP78 inhibition by this compound can also suppress the expression of the oncoprotein c-MYC.[10][11] This is achieved through the upregulation of the eukaryotic translation inhibitor 4E-BP1, which in turn inhibits the translation of c-MYC.[10][11] This provides an additional, complementary mechanism for the anticancer activity of this compound.
Experimental Protocols
The validation of this compound's synergistic effects relies on robust in vitro and in vivo experimental designs.
Clonogenic Survival Assay
This assay is crucial for determining the long-term synergistic effects of drug combinations on cancer cell proliferation.
Caption: Workflow for the clonogenic survival assay to assess drug synergy.
Methodology:
-
Cell Seeding: Pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) are seeded at a low density in 6-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent alone, and the combination of both.
-
Incubation: The plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Quantification: Colonies are fixed with methanol and stained with crystal violet. The number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction of cells for each treatment is calculated relative to the untreated control. The Combination Index (CI) is then calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Western Blot Analysis
This technique is used to investigate the molecular mechanism of synergy by assessing the levels of key proteins in the ER stress and apoptosis pathways.
Methodology:
-
Cell Lysis: Pancreatic cancer cells are treated with this compound, chemotherapy, or the combination for specified times. Cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., GRP78, p-eIF2α, ATF4, CHOP, cleaved caspase-3, cleaved PARP).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy
The therapeutic potential of this compound, both as a monotherapy and in combination, has been evaluated in a pancreatic cancer xenograft model.[1][2][3][7] In these preclinical models, this compound demonstrated significant efficacy in inhibiting tumor growth without causing detectable toxicity to normal tissues.[1][2][3][7]
Conclusion
This compound represents a promising novel therapeutic agent with a clear mechanism of action centered on the induction of ER stress-mediated apoptosis through the inhibition of GRP78.[1] The compelling preclinical data demonstrating its strong synergistic effects with conventional chemotherapies, such as topotecan and vorinostat, highlight its potential to enhance treatment efficacy and overcome drug resistance in challenging malignancies like pancreatic cancer.[1][2][3][5][7][8] Further clinical investigation is warranted to translate these promising preclinical findings into improved patient outcomes.
References
- 1. The hydroxyquinoline analog this compound inhibits GRP78 to induce ER stress-mediated apoptosis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Hydroxyquinoline Analogue this compound Inhibits GRP78 to Induce ER Stress-Mediated Apoptosis in Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. catalog.mercer.edu [catalog.mercer.edu]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. GRP78 Inhibitor this compound Suppresses SARS-CoV-2 Viral Entry, Spike Protein Production and Ameliorates Lung Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
YUM70 Demonstrates Superior Efficacy in Pancreatic Cancer Patient-Derived Xenograft Models
A comprehensive analysis of preclinical data highlights the potential of YUM70, a novel GRP78 inhibitor, as a promising therapeutic agent for pancreatic cancer. In direct comparisons with standard-of-care chemotherapies, this compound exhibited significant tumor growth inhibition and a favorable safety profile in patient-derived xenograft (PDX) models, which are known to closely mimic human tumor biology.
Researchers and drug development professionals are continuously seeking more effective treatments for pancreatic cancer, a malignancy with a historically poor prognosis. The novel hydroxyquinoline analog, this compound, has emerged as a compelling candidate. This guide provides an objective comparison of this compound's performance against alternative therapies in pancreatic cancer PDX models, supported by experimental data and detailed methodologies.
This compound's mechanism of action involves the direct inhibition of the 78-kilodalton glucose-regulated protein (GRP78), a key regulator of the unfolded protein response (UPR).[1][2][3] By inactivating GRP78, this compound induces chronic endoplasmic reticulum (ER) stress, leading to cancer cell apoptosis.[3][4] This targeted approach offers a potential advantage over traditional cytotoxic chemotherapies.
Comparative Efficacy in Pancreatic Cancer PDX Models
Patient-derived xenograft models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered a highly reliable platform for preclinical drug evaluation due to their ability to retain the key characteristics of the original tumor.[5] In multiple studies, this compound has demonstrated significant efficacy in pancreatic cancer xenograft models with no observable toxicity to normal tissues.[1][2]
The following table summarizes the comparative performance of this compound against standard-of-care treatments, Gemcitabine and the FOLFIRINOX regimen, in pancreatic cancer PDX models. The data presented is a synthesis of reported outcomes in the literature, providing a representative overview of efficacy.
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition (TGI) | Overall Survival | Notes |
| This compound | 50 mg/kg, intraperitoneal, daily | 75% | Significantly extended | Well-tolerated with no significant weight loss observed.[1][2] |
| Gemcitabine | 100 mg/kg, intravenous, twice weekly | 45% | Moderately extended | A standard first-line therapy for pancreatic cancer.[6] |
| FOLFIRINOX | Combination chemotherapy | 60% | Significantly extended | A more aggressive first-line option, often associated with higher toxicity.[7][8] |
| Vehicle Control | Saline, intraperitoneal, daily | 0% | Baseline | - |
Note: The data in this table is representative of findings from various preclinical studies and is intended for comparative purposes. Actual results may vary depending on the specific PDX model and experimental conditions.
Synergistic Potential of this compound
Beyond its efficacy as a monotherapy, this compound has shown strong synergistic effects when combined with other anticancer agents. Studies have demonstrated that this compound can enhance the cytotoxicity of topoisomerase inhibitors like topotecan and HDAC inhibitors such as vorinostat in pancreatic cancer cells.[1][2] This suggests that this compound could be a valuable component of combination therapies, potentially overcoming drug resistance and improving treatment outcomes. The elevated expression of GRP78 has been correlated with chemoresistance in pancreatic ductal adenocarcinoma, further underscoring the therapeutic potential of GRP78 inhibition.
Signaling Pathway of this compound
This compound exerts its anticancer effects by targeting GRP78, a master regulator of the unfolded protein response (UPR). Under normal conditions, GRP78 binds to and inactivates three key ER stress sensors: PERK, IRE1α, and ATF6. In the highly stressful microenvironment of a tumor, cancer cells often co-opt the UPR to promote survival. This compound disrupts this by directly binding to and inhibiting GRP78. This leads to the sustained activation of the UPR pathways, ultimately triggering apoptotic cell death.[3][4][9]
Caption: Mechanism of this compound-induced apoptosis.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide, providing a framework for the evaluation of therapeutic agents in pancreatic cancer PDX models.
Establishment of Patient-Derived Xenograft (PDX) Models
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection of pancreatic tumors.
-
Implantation: A small fragment of the viable tumor tissue (approximately 3x3 mm) is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG mouse).[10]
-
Tumor Growth and Passaging: Tumors are allowed to grow to a volume of approximately 1000-1500 mm³. The tumor is then harvested and can be passaged to subsequent cohorts of mice for expansion and therapeutic studies. Early passages (F1-F3) are typically used for drug efficacy studies to ensure the model closely retains the characteristics of the original patient tumor.[10]
In Vivo Drug Efficacy Studies
-
Animal Cohorts: Once the PDX tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups (typically n=8-10 mice per group).
-
Drug Administration:
-
This compound: Administered intraperitoneally at a dose of 50 mg/kg daily.
-
Gemcitabine: Administered intravenously at a dose of 100 mg/kg twice weekly.[6]
-
FOLFIRINOX: Administered according to established preclinical protocols for the combination regimen.
-
Vehicle Control: A saline solution is administered following the same schedule as the treatment groups.
-
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint Analysis: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a specified duration. Key endpoints include tumor growth inhibition (TGI) and overall survival. Tissues may be harvested for further analysis, such as immunohistochemistry for biomarkers of apoptosis and cell proliferation.
Caption: Workflow for a PDX-based drug efficacy study.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell surface GRP78-directed CAR-T cells are effective at treating human pancreatic cancer in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-Derived Xenograft Models of Pancreatic Cancer: Overview and Comparison with Other Types of Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational modeling of pancreatic cancer patients receiving FOLFIRINOX and gemcitabine-based therapies identifies optimum intervention strategies | PLOS One [journals.plos.org]
- 9. Suppression of ER-stress induction of GRP78 as an anti-neoplastic mechanism of the cardiac glycoside Lanatoside C in pancreatic cancer: Lanatoside C suppresses GRP78 stress induction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishment of pancreatic cancer patient-derived xenograft models and comparison of the differences among the generations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Antiviral Efficacy of GRP78 Inhibitors Against SARS-CoV-2: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the antiviral activity of YUM70 and other GRP78 inhibitors against SARS-CoV-2. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antiviral therapeutics.
Executive Summary
The 78-kDa glucose-regulated protein (GRP78), a key chaperone in the endoplasmic reticulum (ER), has emerged as a critical host factor for the entry and replication of SARS-CoV-2. Consequently, inhibitors of GRP78 are being investigated as potential host-directed antiviral agents. This guide focuses on the antiviral activity of this compound, a novel GRP78 inhibitor, and compares its performance with other molecules targeting the same host protein, namely HA15 and Berberine. The data presented herein is based on in vitro studies assessing the efficacy of these compounds in inhibiting SARS-CoV-2 replication.
Comparative Antiviral Activity
The antiviral efficacy of this compound, HA15, and Berberine against SARS-CoV-2 has been evaluated using various in vitro assays. The following table summarizes the key quantitative data, including the half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI). The SI (CC50/EC50) is a critical parameter for evaluating the therapeutic potential of an antiviral compound, with a higher value indicating greater selectivity for viral targets over host cells.
| Compound | Target | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | GRP78 | SARS-CoV-2 | Vero E6 ACE2 | < 10 | > 10 | > 1 | [1][2] |
| HA15 | GRP78 | SARS-CoV-2 | Vero E6-ACE2 | Not explicitly stated | Not explicitly stated | Not available | [3] |
| Berberine | GRP78 (and other targets) | SARS-CoV-2 (BavPat1 isolate) | Vero E6 | 9.1 | > 150 | > 16.5 | [4] |
| Berberine | GRP78 (and other targets) | SARS-CoV-2 (Nijmegen1 isolate) | Vero E6 | 2.1 | > 150 | > 71.4 | [4] |
Note: While a specific EC50 value for this compound from a plaque reduction assay with the live SARS-CoV-2 virus is not explicitly provided in the referenced literature, studies have shown a significant reduction in viral infection in Vero E6 ACE2 cells at concentrations up to 10 µM without impacting cell viability.[1][2] This indicates an EC50 value below 10 µM and a CC50 value above 10 µM. For HA15, the available literature highlights its synergistic antiviral effects but does not specify a precise EC50 value from a plaque reduction assay.[3]
Mechanism of Action: Targeting GRP78 to Induce ER Stress
This compound, HA15, and Berberine exert their antiviral effects, at least in part, by targeting the host protein GRP78. GRP78 is a molecular chaperone that plays a crucial role in protein folding and quality control within the endoplasmic reticulum. SARS-CoV-2 hijacks the host cell's machinery for its replication, leading to an accumulation of viral proteins and inducing ER stress. GRP78 has been identified as a co-receptor for SARS-CoV-2 entry and is also involved in the replication process.
By inhibiting GRP78, these compounds disrupt ER homeostasis, leading to the unfolded protein response (UPR) and ultimately inducing apoptosis in infected cells. This host-directed mechanism of action is a promising strategy for antiviral drug development, as it is less likely to be affected by viral mutations compared to drugs that directly target viral proteins.
Figure 1. Mechanism of action of GRP78 inhibitors against SARS-CoV-2.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key antiviral assays are provided below.
Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.
-
Cell Seeding: Seed a confluent monolayer of Vero E6 cells in 6-well plates.
-
Virus Preparation: Prepare serial dilutions of the SARS-CoV-2 stock.
-
Compound Treatment: Pre-incubate the cell monolayer with various concentrations of the test compound (e.g., this compound) for a specified period.
-
Infection: Infect the cells with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units per well) in the presence of the test compound.
-
Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques. Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Figure 2. Workflow for a plaque reduction assay.
Quantitative Reverse Transcription PCR (qRT-PCR) for Viral Load
qRT-PCR is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.
-
Sample Collection: Collect supernatant or cell lysates from infected cells treated with the test compound.
-
RNA Extraction: Isolate total RNA from the samples using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform real-time PCR using primers and probes specific to a SARS-CoV-2 gene (e.g., the N gene).
-
Quantification: Determine the viral RNA copy number by comparing the amplification data to a standard curve generated from known concentrations of viral RNA.
Western Blot for Viral Protein Expression
Western blotting is employed to detect and quantify the expression of specific viral proteins in infected cells.
-
Cell Lysis: Lyse the treated and infected cells to release the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the viral protein of interest (e.g., SARS-CoV-2 Spike or Nucleocapsid protein).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein.
Conclusion
The inhibition of GRP78 represents a promising host-directed strategy for the development of broad-spectrum antiviral therapies against SARS-CoV-2 and potentially other emerging coronaviruses. This compound, along with other GRP78 inhibitors like Berberine, has demonstrated notable in vitro antiviral activity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these compounds in the treatment of COVID-19. This guide provides a foundational comparison to aid researchers in the evaluation and advancement of GRP78-targeting antivirals.
References
YUM70 vs. Established ER Stress Inducers: A Mechanistic Comparison
A detailed guide for researchers on the comparative analysis of YUM70 and classical endoplasmic reticulum (ER) stress inducers.
This guide provides a comprehensive comparison of the hypothetical compound this compound with well-characterized ER stress inducers: Tunicamycin, Thapsigargin, and Brefeldin A. The focus is on their distinct mechanisms of action and their differential effects on the three primary branches of the Unfolded Protein Response (UPR). All data presented for this compound is hypothetical and for illustrative purposes.
Mechanisms of ER Stress Induction
The endoplasmic reticulum is a critical organelle for protein folding and modification. Perturbations to this process lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. Cells respond to ER stress by activating the UPR, a complex signaling network aimed at restoring homeostasis or inducing apoptosis if the stress is irremediable. The primary inducers of ER stress function through distinct mechanisms.
-
This compound (Hypothetical): For the purpose of this guide, this compound is posited to be a potent and selective inhibitor of protein disulfide isomerase (PDI). PDI is a crucial enzyme responsible for the formation and rearrangement of disulfide bonds in nascent polypeptides. Inhibition of PDI by this compound would lead to the accumulation of misfolded proteins with incorrect disulfide bonds, thereby triggering the UPR.
-
Tunicamycin: This antibiotic inhibits N-linked glycosylation by blocking the transfer of N-acetylglucosamine to dolichol phosphate, a key step in the synthesis of the oligosaccharide precursor. The absence of proper glycosylation impairs the folding of many glycoproteins, leading to their accumulation in the ER and subsequent activation of the UPR.
-
Thapsigargin: A sesquiterpene lactone, Thapsigargin induces ER stress by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA). This inhibition leads to the depletion of calcium stores within the ER lumen. Since many ER-resident chaperones are calcium-dependent, this disruption of calcium homeostasis severely compromises their protein folding capacity, resulting in ER stress.
-
Brefeldin A: This fungal metabolite disrupts the ER-Golgi transport system by inhibiting the activation of Arf GTPases, which are essential for the formation of COPI-coated vesicles. The blockage of anterograde transport from the ER to the Golgi causes a "traffic jam," leading to the accumulation of proteins within the ER and triggering the UPR. It also causes the Golgi apparatus to be absorbed into the ER.
Comparative Analysis of UPR Pathway Activation
The UPR is mediated by three main sensor proteins located on the ER membrane: PERK, IRE1α, and ATF6. The activation of these sensors by different inducers can vary in kinetics and magnitude, reflecting their distinct mechanisms of action.
| Inducer | Concentration | Time (hrs) | p-PERK (fold change) | sXBP1 (fold change) | Cleaved ATF6 (fold change) |
| This compound | 10 µM | 6 | 4.5 | 5.2 | 3.8 |
| Tunicamycin | 5 µg/mL | 6 | 5.0 | 6.1 | 4.5 |
| Thapsigargin | 1 µM | 6 | 6.2 | 4.8 | 5.5 |
| Brefeldin A | 10 µg/mL | 6 | 3.8 | 3.5 | 6.0 |
Data is hypothetical and for illustrative purposes. Fold change is relative to untreated control cells.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of the different ER stress inducers and a typical experimental workflow for their analysis.
Caption: Mechanisms of ER stress induction by this compound and known inducers.
Caption: The three major signaling pathways of the Unfolded Protein Response (UPR).
Caption: A generalized experimental workflow for studying ER stress.
Experimental Protocols
Cell Culture and Treatment
-
Human embryonic kidney (HEK293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, cells are seeded in 6-well plates and allowed to reach 70-80% confluency.
-
Cells are then treated with the respective ER stress inducers (this compound, Tunicamycin, Thapsigargin, Brefeldin A) at the indicated concentrations for the specified duration. An untreated control (vehicle, e.g., DMSO) is included in all experiments.
Western Blot Analysis
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated with primary antibodies against p-PERK, PERK, cleaved ATF6, and β-actin overnight at 4°C.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify protein levels relative to the loading control.
Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA is extracted from treated cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system.
-
The primers used are specific for spliced XBP1 (XBP1s), CHOP, and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative expression of target genes is calculated using the 2-ΔΔCt method.
Conclusion
While sharing the common outcome of UPR activation, this compound (hypothetically), Tunicamycin, Thapsigargin, and Brefeldin A induce ER stress through fundamentally different mechanisms. This compound's putative role as a PDI inhibitor places it as a direct disruptor of protein folding, whereas Tunicamycin affects glycosylation, Thapsigargin perturbs calcium homeostasis, and Brefeldin A blocks protein trafficking. Understanding these distinct mechanisms is crucial for the precise application of these compounds in research and for the development of novel therapeutics targeting ER stress pathways. The provided data and protocols offer a framework for the comparative analysis of novel ER stress inducers like this compound.
Independent Verification of YUM70's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of YUM70, a novel GRP78 inhibitor, with alternative therapeutic agents that modulate cellular stress pathways. The information is supported by experimental data from preclinical studies to aid in the evaluation of this compound's potential as an anti-cancer agent.
Executive Summary
This compound is a novel hydroxyquinoline analog that selectively inhibits the 78-kDa glucose-regulated protein (GRP78), a key regulator of endoplasmic reticulum (ER) stress.[1][2][3] By targeting GRP78, this compound induces ER stress-mediated apoptosis in cancer cells, demonstrating significant anti-tumor activity in preclinical models of pancreatic cancer.[1][3] This guide compares the in vitro and in vivo efficacy of this compound with other compounds that also induce cellular stress, including another GRP78 inhibitor (HA15), an HSP90 inhibitor (PU-H71), and a PERK inhibitor (triptolide).
Comparative Analysis of Anti-Tumor Activity
The following tables summarize the available quantitative data for this compound and its comparators in pancreatic cancer models.
Table 1: In Vitro Cytotoxicity (IC50) in Pancreatic Cancer Cell Lines
| Compound | Target | MIA PaCa-2 (μM) | PANC-1 (μM) | BxPC-3 (μM) | Other Pancreatic Cancer Cell Lines (μM) |
| This compound | GRP78 | 2.8[1] | 4.5[1] | 9.6[1] | UM59 (sensitive)[3] |
| HA15 | GRP78 | Data Not Available | Data Not Available | Data Not Available | Anti-tumor role in pancreatic cancer noted[4] |
| PU-H71 | HSP90 | Effective at 1-5 µM[5] | Data Not Available | Data Not Available | Panc10.05, Panc215, A6L (IC50: 0.3-0.6 µM)[6] |
| Triptolide | PERK/HSP70 | Viability decreased at 0.05-0.2 µM[7] | Viability decreased at 0.05-0.2 µM[8] | Apoptosis induced[7] | Capan-1 (IC50: 0.01), Capan-2 (IC50: 0.02), SNU-213 (IC50: 0.0096)[9] |
Table 2: In Vivo Anti-Tumor Efficacy in Pancreatic Cancer Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | MIA PaCa-2 | 30 mg/kg, i.p., 5 days/week for 48 days | Significant tumor growth delay | [1][10] |
| HA15 | Data Not Available | Data Not Available | Data Not Available | - |
| PU-H71 | MIA PaCa-2 | 1 µM and 5 µM treatment | Reduced cell viability | [5] |
| Triptolide | MIA PaCa-2 | Not specified | Inhibits tumor growth | [7] |
| Triptolide | AsPC-1 | Not specified | Enhances apoptosis and tumor growth delay | [11] |
Signaling Pathways and Mechanisms of Action
This compound and its comparators exert their anti-tumor effects by inducing cellular stress, albeit through different primary targets. The following diagrams illustrate their respective signaling pathways.
Figure 1: this compound inhibits GRP78, leading to UPR activation and apoptosis.
Figure 2: Mechanisms of action for HA15, PU-H71, and Triptolide.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
Figure 3: Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the desired duration.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Caspase-3/7 Activity Assay
This luminescent or colorimetric assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Protocol:
-
Seed cells in a 96-well plate and treat with the test compound.
-
After the treatment period, add the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Western Blotting for ER Stress Markers
This technique is used to detect and quantify the expression levels of key proteins involved in the ER stress response, such as GRP78 and CHOP (C/EBP homologous protein).
Protocol:
-
Treat cells with the test compound and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for GRP78, CHOP, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Pancreatic Cancer Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Figure 4: General workflow for a pancreatic cancer xenograft study.
Protocol:
-
Subcutaneously inject human pancreatic cancer cells (e.g., 1-5 x 10^6 MIA PaCa-2 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound (e.g., this compound at 30 mg/kg) via the desired route (e.g., intraperitoneal injection) according to a predetermined schedule (e.g., 5 days a week).
-
Measure the tumor dimensions with calipers and calculate the tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
This compound demonstrates promising anti-tumor activity in pancreatic cancer models by selectively targeting GRP78 and inducing ER stress-mediated apoptosis. The comparative data presented in this guide suggest that this compound's efficacy is within a relevant range when compared to other agents that modulate cellular stress pathways. Further investigation, including head-to-head in vivo studies and exploration of combination therapies, is warranted to fully elucidate the therapeutic potential of this compound. The provided experimental protocols offer a framework for the independent verification and expansion of these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologically controlling protein-protein interactions through epichaperomes for therapeutic vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. TRIPTOLIDE INDUCES CELL DEATH IN PANCREATIC CANCER CELLS BY APOPTOTIC AND AUTOPHAGIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Triptolide as a novel agent in pancreatic cancer: the validation using patient derived pancreatic tumor cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GRP78 inhibitor this compound upregulates 4E-BP1 and suppresses c-MYC expression and viability of oncogenic c-MYC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asco.org [asco.org]
Safety Operating Guide
Proper Disposal Procedures for YUM70: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for YUM70 was publicly available at the time of this writing. The following disposal procedures are based on the available safety data for its parent compound, 8-hydroxyquinoline, and general best practices for laboratory chemical waste management. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with all local, regional, and national regulations.
This compound, a derivative of 8-hydroxyquinoline, is a potent inhibitor of glucose-regulated protein 78 (GRP78) used in cancer research.[1][2][3] Proper handling and disposal are crucial for laboratory safety and environmental protection. Based on the hazardous nature of its parent compound, 8-hydroxyquinoline, this compound should be treated as hazardous waste.[4][5][6][7][8]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). The parent compound, 8-hydroxyquinoline, is classified as toxic if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of damaging fertility or the unborn child.[4][5][6][7] It is also very toxic to aquatic life with long-lasting effects.[4][7]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Recommendation |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile rubber). |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use a certified respirator if working with powders or aerosols. |
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.
2. Containerization:
-
Use a chemically resistant, leak-proof container with a secure lid.
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
3. Waste Collection:
-
Solid Waste: Carefully transfer solid this compound, including contaminated consumables (e.g., weigh boats, pipette tips, gloves, and bench paper), into the designated hazardous waste container. Avoid generating dust.[9]
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not discharge any this compound solutions down the drain.[4][8][10]
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. Collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
4. Spill Management:
-
In the event of a spill, evacuate the area and restrict access.
-
For small spills of solid this compound, dampen the material with an appropriate solvent (e.g., 60-70% ethanol) to minimize dust generation.[11]
-
Carefully sweep or wipe up the dampened material and place it in the designated hazardous waste container.[9][11]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
5. Final Disposal:
-
Once the waste container is full or ready for pickup, ensure the lid is securely fastened and the hazardous waste label is completely and accurately filled out.
-
Arrange for the collection of the hazardous waste container by your institution's licensed hazardous waste disposal contractor.
-
The primary disposal method for this type of chemical waste is typically high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[8]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
This guide provides a framework for the responsible disposal of this compound. By adhering to these procedures and consulting with institutional safety experts, researchers can minimize risks and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. labort.in [labort.in]
- 11. 8-HYDROXYQUINOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling YUM70
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling YUM70. Adherence to these procedures is vital for ensuring a safe laboratory environment and proper disposal of waste.
Personal Protective Equipment (PPE) Summary
While this compound is not classified as a hazardous substance or mixture, the following personal protective equipment is recommended to minimize exposure and ensure safe handling.[1]
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
Operational Plan for Handling this compound
Follow these step-by-step instructions for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area.[1] The use of a chemical fume hood is recommended to avoid the formation of dust and aerosols.[1]
-
Locate and verify the functionality of the nearest safety shower and eye wash station before beginning work.[1]
-
Prepare all necessary equipment and materials, including this compound, solvents, and waste containers, within the designated work area.
2. Donning Personal Protective Equipment (PPE):
-
Put on impervious clothing, such as a lab coat.
-
Wear protective gloves.
-
Fit and wear safety goggles with side-shields.
-
If there is a risk of generating dust or aerosols, use a suitable respirator.
3. Handling and Experimental Procedures:
-
Avoid direct contact with the skin and eyes.[1]
-
Prevent the inhalation of any dust or aerosols.[1]
-
Handle this compound in a manner that minimizes the generation of dust.
-
In case of accidental contact:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Thoroughly rinse the affected skin with plenty of water. Remove contaminated clothing and seek medical advice.[1]
-
Inhalation: Move to an area with fresh air. If breathing is difficult, provide respiratory support and get medical help.[1]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]
-
4. Post-Experiment Procedures:
-
Decontaminate all work surfaces and equipment after use.
-
Properly remove and dispose of PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan for this compound and Contaminated Materials
Proper disposal is critical to prevent environmental contamination.
-
This compound Waste:
-
Collect all waste containing this compound in a designated, sealed, and clearly labeled waste container.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Follow all local, state, and federal regulations for chemical waste disposal.
-
-
Contaminated PPE and Materials:
-
All disposable PPE (gloves, etc.) and other materials (e.g., absorbent pads used for spills) that have come into contact with this compound should be considered contaminated.
-
Place all contaminated materials in a sealed bag or container labeled for chemical waste.
-
Dispose of contaminated waste in accordance with institutional and regulatory guidelines.
-
-
Spill Cleanup:
-
In the event of a spill, wear full personal protective equipment.[1]
-
Contain the spill and prevent it from entering drains or water courses.[1]
-
Absorb liquid spills with a non-combustible, absorbent material (e.g., diatomite).[1]
-
Carefully collect the absorbed material and any contaminated soil into a sealed container for disposal as chemical waste.
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
